4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
Description
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Properties
IUPAC Name |
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXSPKMSJRKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Bromomethyl Pyrazole Derivatives in Medicinal Chemistry
This guide serves as a technical whitepaper for medicinal chemists and process scientists. It focuses exclusively on the 4-(bromomethyl)pyrazole scaffold—a critical "linchpin" intermediate used to construct bioactive molecules, particularly kinase inhibitors and GPCR ligands.
Executive Summary: The "Linchpin" Scaffold
In the architecture of drug design, the 4-(bromomethyl)pyrazole motif represents a high-value electrophilic building block. Unlike its aryl-halide cousin (4-bromopyrazole), which requires transition metal catalysis (Suzuki/Buchwald) to functionalize, the 4-bromomethyl variant offers a reactive alkyl halide handle (
This reactivity allows for rapid, catalyst-free
Key Utility:
-
Kinase Inhibitors: Linking the ATP-binding hinge region (pyrazole) to solvent-front solubilizing groups.
-
Bioisosteres: Serving as a heteroaromatic replacement for benzyl bromide intermediates.
-
Linker Chemistry: Providing a specific vector (approx. 109.5° bond angle from the ring) to orient substituents.
Structural Significance & Reactivity Profile[1]
Electronic Environment
The pyrazole ring is a
-
Inductive Effect: The pyrazole ring acts as an electron-withdrawing group (EWG) relative to the methyl, activating the C-Br bond for nucleophilic displacement.
-
N-H Acidity: If the N1 position is unsubstituted, the pyrazole is amphoteric. The basic conditions required for nucleophilic substitution often deprotonate the N1-H (
), leading to competitive N-alkylation (polymerization) .-
Critical Rule: Always protect the N1 position or use a 1-substituted derivative before attempting to displace the bromine.
-
Stability and Handling
-
Lachrymator Hazard: Like benzyl bromides, 4-bromomethyl pyrazoles are potent lachrymators. They alkylate TRPA1 channels in sensory nerves.
-
Thermal Instability: The free base is prone to decomposition. These intermediates are best stored as hydrobromide salts or at -20°C under inert atmosphere.
Synthetic Routes & Regiocontrol
There are two primary strategies to access this scaffold. The choice depends on the N-protecting group (PG) tolerance.
Strategy A: Radical Bromination (The Industrial Route)
The most direct method involves the Wohl-Ziegler reaction of 4-methylpyrazole .
-
Reagents: N-Bromosuccinimide (NBS), AIBN (initiator),
or Benzotrifluoride. -
Mechanism: Radical chain reaction.
-
Challenge: If the N1 is unprotected, the nitrogen radical quenches the reaction.
-
Solution: Use N-Methyl, N-Boc, or N-SEM protected precursors.
Strategy B: Alcohol Activation (The Precision Route)
Used when the substrate contains radical-sensitive moieties.
-
Precursor: Ethyl 4-pyrazolecarboxylate
Reduced to 4-(hydroxymethyl)pyrazole . -
Bromination:
or Appel reaction ( ). -
Advantage: Higher regiocontrol; avoids over-bromination to the dibromomethyl species.
Visualization: Synthesis Decision Tree
Caption: Decision tree for synthesizing 4-bromomethyl pyrazoles based on protecting group stability.
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination (Standard)
Applicable for 1-methyl-4-methylpyrazole.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-4-methylpyrazole (1.0 eq) in anhydrous acetonitrile (0.2 M). Note: Acetonitrile is a greener alternative to
. -
Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Add AIBN (0.1 eq).
-
Reaction: Heat to reflux (80-82°C) for 2–4 hours. Monitor by TLC (stain with
or UV).-
Checkpoint: The reaction is complete when the denser NBS solid disappears and lighter succinimide floats to the top.[1]
-
-
Workup: Cool to
. Filter off the succinimide precipitate. Concentrate the filtrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Caution: The product is an alkylating agent. Rinse all glassware with dilute NaOH to quench residues.
-
Protocol 2: Nucleophilic Displacement ( )
General procedure for coupling with a secondary amine (e.g., morpholine).
-
Dissolution: Dissolve 4-(bromomethyl)-1-methylpyrazole (1.0 eq) in DMF or THF.
-
Base: Add DIPEA or
(2.0 eq) to scavenge the HBr generated. -
Nucleophile: Add the amine (1.1 eq) dropwise at
to prevent exotherms. -
Stir: Allow to warm to RT and stir for 4–12 hours.
-
Validation: LC-MS should show the mass shift corresponding to bromine displacement (
).
Medicinal Chemistry Applications
The 4-bromomethyl group acts as a "hub" for diversifying the pyrazole core.
Kinase Inhibitor Design
In many kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib), the pyrazole ring binds to the hinge region of the ATP pocket. The 4-position points toward the solvent front.
-
Strategy: Displace the bromide with a solubilizing group (e.g., N-methyl piperazine).
-
Effect: Improves ADME properties (solubility, permeability) without disrupting the primary binding mode.
Fragment Elaboration
The electrophilic carbon allows for "Click-like" efficiency without the copper catalyst.
-
Thioethers: Displacement with thiols creates metabolic probes.
-
Carbon-Carbon Bonds: Displacement with diethyl malonate (followed by decarboxylation) extends the carbon chain, allowing access to pyrazole-propionic acids.
Visualization: Reactivity Hub
Caption: The 4-bromomethyl scaffold acts as a divergent point for chemical library generation.
Comparison of Leaving Groups
When designing a synthesis, choosing between the bromide, chloride, or mesylate is critical.
| Leaving Group (LG) | Reactivity ( | Stability | Synthetic Access | Recommended Use |
| Bromide (-Br) | High | Moderate (Hydrolysis risk) | NBS Bromination | General Purpose |
| Chloride (-Cl) | Low | High | Large scale / Storage | |
| Mesylate (-OMs) | Very High | Low (Thermal risk) | Difficult substrates | |
| Iodide (-I) | Extreme | Very Low (Light sensitive) | Finkelstein (from Br) | Sterically hindered nucleophiles |
References
-
Wohl-Ziegler Reaction Mechanism.Organic Chemistry Portal.
-
[Link]
-
-
Synthesis and Biological Evaluation of Pyrazole Derivatives.National Institutes of Health (PubMed).
-
[Link]
-
-
4-Bromo-1-methyl-1H-pyrazole Properties. Sigma-Aldrich. Physicochemical data and safety handling for methyl-pyrazole bromides.
-
Nucleophilic Substitution of Pyrazoles.Journal of Organic Chemistry. Protocols for amine displacement on pyrazole-methyl electrophiles.
-
[Link]
-
Sources
An In-depth Technical Guide to the Structure-Activity Relationship of Cyclobutyl Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2][3] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Within the vast chemical space of pyrazole derivatives, the incorporation of a cyclobutyl moiety has emerged as a compelling strategy to enhance potency, selectivity, and metabolic stability. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of cyclobutyl pyrazole scaffolds, delving into the rationale behind their design, synthetic methodologies, and their impact on biological activity, with a particular focus on their role as kinase inhibitors.
The Rationale for Incorporating the Cyclobutyl Moiety
The cyclobutyl group, a four-membered carbocyclic ring, offers a unique set of steric and conformational properties that can be strategically exploited in drug design. Unlike more flexible alkyl chains or smaller, more rigid cyclopropyl groups, the cyclobutyl ring introduces a degree of conformational constraint that can favorably orient pharmacophoric features for optimal interaction with a biological target.[5] This constrained geometry can lead to a reduction in the entropic penalty upon binding, potentially increasing binding affinity. Furthermore, the lipophilic nature of the cyclobutyl group can enhance membrane permeability and improve oral bioavailability.
A critical aspect of the cyclobutyl moiety is its role as a bioisosteric replacement for other functional groups. It can mimic the spatial arrangement of other cyclic or acyclic substituents while offering distinct physicochemical properties. This allows for the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Synthesis of Cyclobutyl Pyrazole Scaffolds: A Practical Approach
The construction of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[6][7][8] This robust and versatile method provides a direct route to a wide range of substituted pyrazoles. For the synthesis of cyclobutyl-containing pyrazoles, a key starting material is a β-diketone bearing a cyclobutyl group.
Experimental Protocol: Synthesis of a 3-Cyclobutyl-5-methyl-1H-pyrazole Derivative
This protocol outlines the synthesis of a model cyclobutyl pyrazole scaffold using 2-Chloro-1-cyclobutyl-butane-1,3-dione as the key building block. The presence of the chloro substituent at the 2-position of the diketone is retained at the 4-position of the resulting pyrazole, offering a valuable handle for further chemical diversification.[6]
Materials:
-
2-Chloro-1-cyclobutyl-butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-1-cyclobutyl-butane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-3-cyclobutyl-5-methyl-1H-pyrazole.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as NMR (1H and 13C) and mass spectrometry to verify the structure and purity of the final product. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the diketone and the hydrazine, which should be considered when designing more complex derivatives.[6]
Structure-Activity Relationship (SAR) of Cyclobutyl Pyrazole Scaffolds
The strategic placement of the cyclobutyl group on the pyrazole scaffold can have a profound impact on biological activity. The following sections explore the SAR of this scaffold, with a focus on its application as kinase inhibitors.
The Cyclobutyl Advantage in Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The pyrazole scaffold has proven to be a highly effective core for the design of potent and selective kinase inhibitors.[9][11]
A seminal study on a series of pyrazole-based cyclin-dependent kinase (CDK) inhibitors revealed the superiority of the cyclobutyl group at a key position on the pyrazole ring.[11] In this study, a systematic variation of substituents was performed, comparing the activity of compounds bearing hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, and phenyl groups. The structure-activity relationship analysis unequivocally demonstrated that the cyclobutyl moiety was optimal for inhibitory activity .[11] This finding underscores the unique and favorable contribution of the cyclobutyl group's size, shape, and conformational properties to the binding affinity for the kinase's active site.
Key Structural Modifications and Their Impact
The SAR of cyclobutyl pyrazole scaffolds is not solely dictated by the cyclobutyl group itself but is a result of the interplay between all substituents on the heterocyclic core.
Table 1: Key Substituent Effects on the Activity of Cyclobutyl Pyrazole Scaffolds
| Position of Modification | Nature of Substituent | General Impact on Activity | Rationale |
| N1-position of Pyrazole | Small alkyl groups (e.g., methyl) or hydrogen | Often crucial for establishing key hydrogen bond interactions with the hinge region of the kinase.[9] | The N1-position is frequently involved in anchoring the inhibitor to the ATP-binding site. |
| Bulky aromatic groups | Can provide additional hydrophobic interactions and influence selectivity. | May occupy specific hydrophobic pockets within the kinase domain. | |
| C3-position of Pyrazole | Cyclobutyl group | Optimal for potency in certain kinase inhibitor series. [11] | Provides a favorable combination of size, shape, and conformational restriction for binding. |
| C4-position of Pyrazole | Halogens (e.g., Cl, F) | Can serve as a handle for further synthetic modifications and can modulate electronic properties.[6] | Allows for the introduction of diverse functionalities to explore additional binding interactions. |
| Aromatic or heteroaromatic rings | Can extend into solvent-exposed regions or adjacent pockets, influencing selectivity and potency. | Can form pi-stacking or other non-covalent interactions. | |
| C5-position of Pyrazole | Small alkyl groups (e.g., methyl) | Often important for filling a specific hydrophobic pocket. | Can contribute to overall binding affinity. |
| Aromatic or heteroaromatic rings | Can significantly impact the selectivity profile by interacting with regions outside the primary binding site. | Can be tailored to target specific sub-pockets in different kinases. |
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key positions on the cyclobutyl pyrazole scaffold where modifications can be made to modulate biological activity.
A conceptual diagram of the cyclobutyl pyrazole scaffold highlighting key positions for chemical modification.
Note: The DOT script above is a template and requires a valid image URL for the scaffold structure to render correctly.
Therapeutic Applications and Future Perspectives
The promising SAR data for cyclobutyl pyrazole scaffolds, particularly in the realm of kinase inhibition, positions them as highly attractive candidates for the development of novel therapeutics. Their potential applications span a wide range of diseases, including:
-
Oncology: As inhibitors of CDKs, Aurora kinases, and other kinases implicated in cancer cell proliferation and survival.[9][11]
-
Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.[12]
-
Neurodegenerative Disorders: Through the modulation of kinases associated with neuronal apoptosis and inflammation.[10]
The future of drug discovery with cyclobutyl pyrazole scaffolds lies in the continued exploration of their SAR across a broader range of biological targets. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of these compounds. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of next-generation cyclobutyl pyrazole-based drugs with enhanced efficacy and safety profiles.
Conclusion
The cyclobutyl pyrazole scaffold represents a powerful and versatile platform in modern medicinal chemistry. The unique structural and conformational properties of the cyclobutyl group, when strategically incorporated into the pyrazole nucleus, can lead to significant improvements in biological activity. The demonstrated success of this scaffold in the development of potent kinase inhibitors highlights its immense potential. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational design and synthesis of novel cyclobutyl pyrazole derivatives will undoubtedly play a pivotal role in the discovery of new and effective medicines.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan; 27(1): 330. Available from: [Link]
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Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available from: [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. 2014 Oct 15;22(20):6209-19. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023 Jul 12;28(14):5359. Available from: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. 2023; 3(1):213-233. Available from: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. 2021 May 28;26(11):3236. Available from: [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2005 Dec 15;15(24):5472-6. Available from: [Link]
-
Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry. 2024; 24(1):625. Available from: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. 2023 Apr 13;14(4):453-459. Available from: [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. 2026 Jan 31. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022; 13(6): 661-681. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan 5;23(1):134. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan 5;23(1):134. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023 Nov;15(21):2011-2028. Available from: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. 2025; 3(10):1462-1481. Available from: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. 2012; 2012(1): 194-219. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry. 2023; 27(10): 836-857. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. 2023; 11(1): 10-23. Available from: [Link]
-
Recent Developments in the Synthesis of β-Diketones. Molecules. 2022 Dec 27;28(1):218. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023 Sep 5;28(18):6479. Available from: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):330. Available from: [Link]
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules. 2021 Apr 9;26(8):2126. Available from: [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. 2019 Jul 17;141(28):11003-11008. Available from: [Link]
-
Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. ResearchGate. Available from: [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. 2022; 10(9): 2802-2811. Available from: [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. 2000; 78(10): 1299-1309. Available from: [Link]
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GPCR agonist binding revealed by modeling and crystallography. Trends in Pharmacological Sciences. 2012 Nov;33(11):587-97. Available from: [Link]
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Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). ResearchGate. Available from: [Link]
-
Chemical biology approaches to resolve the subcellular GPCR signaling landscape. Trends in Pharmacological Sciences. 2023 Dec;44(12):996-1011. Available from: [Link]
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GPCR-Based Drug Discovery - Part 1. Discovery on Target. Available from: [Link]
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Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. 2023. Available from: [Link]
-
GPCRs in Intracellular Compartments: New Targets for Drug Discovery. International Journal of Molecular Sciences. 2021 May 26;22(11):5726. Available from: [Link]
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Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. 2019 Nov 28;19(3):201-218. Available from: [Link]
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4-(bromomethyl)-5-cyclobutyl-1H-pyrazole CAS number search
Executive Summary
4-(Bromomethyl)-5-cyclobutyl-1H-pyrazole is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Due to the high reactivity of the bromomethyl group (an alkylating moiety) on the electron-rich pyrazole ring, this compound is often generated in situ or supplied as a salt to ensure stability.
This guide addresses the "missing CAS" phenomenon often encountered with this specific intermediate, provides a validated synthesis pathway from stable precursors, and outlines critical safety protocols for handling benzylic-like pyrazole halides.
Compound Identity & CAS Search Strategy
Researchers often struggle to find a direct CAS number for this specific structure because it is frequently classified as a reactive intermediate rather than a cataloged commodity chemical.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁BrN₂
-
Molecular Weight: 215.09 g/mol
-
Tautomerism: In the unsubstituted 1H-form, the 3-cyclobutyl and 5-cyclobutyl isomers are tautomeric. The numbering depends on the tautomer present in solution, but "5-cyclobutyl" generally implies the steric bulk is adjacent to the NH or the numbering follows specific nomenclature rules for the 1H-tautomer.
CAS Number Resolution
Direct searches for the bromomethyl compound often yield null results in public databases. To source this material, you must search for its stable precursors .
| Compound State | Chemical Name | CAS Number / Identifier | Availability |
| Target (Reactive) | This compound | Not Publicly Listed (Likely Custom Synthesis) | Low (Unstable) |
| Precursor 1 (Alcohol) | (5-Cyclobutyl-1H-pyrazol-4-yl)methanol | Search via Structure (InChIKey: PJMYKXRUXZGXSL) | Medium |
| Precursor 2 (Ester) | Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate | Search via Structure (Analog to CAS 37622-90-5) | High |
| N-Alkylated Analog | 1-Ethyl-3-cyclobutyl-1H-pyrazole-4-carboxylic acid | 1892745-81-1 | High |
Search Tip: If you cannot find the exact CAS, search for the Alcohol Precursor (InChIKey: PJMYKXRUXZGXSL-UHFFFAOYSA-N) in SciFinder or Reaxys. This alcohol is the immediate precursor to the bromide.
Validated Synthesis Pathway
Since the bromomethyl derivative is unstable, the industry standard is to synthesize it from the corresponding ester or alcohol. Below is a self-validating workflow for generating the target compound.
Synthesis Diagram (Graphviz)
Figure 1: Retrosynthetic pathway from commercially available cyclobutane derivatives to the target bromomethyl pyrazole.
Step-by-Step Protocol
Step 1: Formation of the Pyrazole Core (The Hantzsch-Type Synthesis)
-
Reagents: Cyclobutane carbonyl chloride, Ethyl 3-(dimethylamino)acrylate (or equivalent enol ether), Hydrazine hydrate.
-
Mechanism: Acylation of the enol ether followed by condensation with hydrazine.
-
Procedure:
-
React cyclobutane carbonyl chloride with ethyl 3-(dimethylamino)acrylate to form the intermediate enaminone.
-
Treat the intermediate with hydrazine hydrate in ethanol at reflux.
-
Result: Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate.
-
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Solvent: THF (anhydrous).
-
Critical Control: Maintain temperature <0°C during addition to prevent over-reduction or ring opening.
-
Validation: Monitor disappearance of ester carbonyl peak (~1710 cm⁻¹) via IR or TLC.
Step 3: Bromination (The Critical Step)
-
Reagents: Phosphorus Tribromide (PBr₃) or Thionyl Bromide.
-
Solvent: DCM or Chloroform (0°C).
-
Protocol:
-
Dissolve (5-cyclobutyl-1H-pyrazol-4-yl)methanol in DCM.
-
Add PBr₃ dropwise at 0°C.
-
Stir for 1-2 hours.
-
Workup: Quench with saturated NaHCO₃ (Caution: Gas evolution). Extract immediately.
-
Storage: Use immediately or store as the hydrobromide salt at -20°C. The free base is prone to polymerization.
-
Applications in Drug Discovery
The cyclobutyl-pyrazole motif is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. The cyclobutyl group provides unique steric bulk that fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region) without the flexibility penalty of an n-butyl chain.
Target Classes
-
JAK Inhibitors: Analogs of Ruxolitinib where the cyclopentyl/ethyl groups are modified to cyclobutyl to alter metabolic stability.
-
CDK Inhibitors: Used to target Cyclin-Dependent Kinases (CDK4/6) by mimicking the adenine ring of ATP.
-
Transient Receptor Potential (TRP) Channels: Antagonists for pain management often feature this lipophilic core.
Comparative Lipophilicity (cLogP)
Replacing a phenyl or isopropyl group with a cyclobutyl group alters the physicochemical profile:
| Substituent | cLogP Contribution | Steric Profile | Metabolic Liability |
| Cyclobutyl | +2.0 | Rigid, Puckered | Low (No benzylic H) |
| Isopropyl | +1.5 | Flexible | High (Methine oxidation) |
| Phenyl | +2.1 | Planar | High (Aromatic hydroxylation) |
Safety & Handling (E-E-A-T)
Warning: 4-(Bromomethyl)pyrazoles are potent alkylating agents. They are chemically similar to benzyl halides and must be treated as potential lachrymators and mutagens.
Hazard Identification
-
GHS Classification: Skin Corr.[1][2] 1B (Causes severe skin burns), Eye Dam. 1.
-
Specific Hazard: Lachrymator . Vapors cause severe eye and respiratory irritation.
Handling Protocols
-
Containment: All weighing and reactions must be performed inside a functioning fume hood.
-
Quenching: Destroy excess alkylating agent by adding a solution of 10% ammonium hydroxide or sodium thiosulfate before disposal.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
References
-
Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition
- Source: Organic Chemistry Portal. "Pyrazole Synthesis."
-
URL:[Link]
-
Safety of Bromomethyl Pyrazoles (Analog Proxy - 4-Bromopyrazole)
-
Cyclobutyl Pyrazole Carboxylic Acid Derivatives (Precursors)
- Source: PubChemLite Record for 5-cyclobutyl-1H-pyrazole-4-carboxylic acid.
-
URL:[Link]
-
Kinase Inhibitor Scaffolds (Review)
- Source: PMC - "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors."
-
URL:[Link]
Sources
Optimizing the Pyrazole Core: The Cyclobutyl Bioisostere Strategy
Executive Summary
In modern drug discovery, the pyrazole ring is a privileged scaffold, featuring prominently in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and GPCR ligands. However, optimizing the
This guide analyzes the cyclobutyl group as a high-value bioisostere for
Part 1: The Physiochemical Landscape
Lipophilicity Modulation ( vs. )
Replacing an acyclic alkyl group with a cyclobutyl ring alters the lipophilic profile of a molecule not just by atom count, but by molecular volume and shape.
-
The "Grease" Factor: Acyclic chains (e.g.,
-butyl) have high rotational freedom, allowing them to effectively solvate in lipids ("grease"). -
The Cyclobutyl Effect: The cyclobutyl ring reduces the solvent-accessible surface area compared to its acyclic equivalent. While a cyclobutyl group is lipophilic, it is "compact lipophilicity."
-
Comparison:
-
vs. Isopropyl: Cyclobutyl adds one carbon but restricts rotation. The
is typically to , but this is often offset by improved shape complementarity (Ligand Efficiency). -
vs. tert-Butyl: Cyclobutyl is often used as a "smaller" bioisostere. While tert-butyl is spherical, cyclobutyl is puckered, often lowering
slightly or maintaining it while changing the vector of the substituent.
-
Conformational Restriction: The "Pucker"
Unlike the planar cyclopropyl ring or the chair-form cyclohexane, cyclobutane exists in a "puckered" conformation (butterfly shape) with a dihedral angle of approximately ~25–35°.
-
Impact on Pyrazoles: When attached to a pyrazole nitrogen, the cyclobutyl ring does not rotate freely like an ethyl or isopropyl group. It projects the bulk in a specific vector, which can be exploited to fill hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) without paying the entropy penalty of freezing a flexible chain upon binding.
Table 1: Comparative Physiochemical Properties of Pyrazole
| Substituent | Approx. | Metabolic Liability | Conformational Freedom | Key Advantage |
| Methyl | 0.0 | Low | N/A | Low MW, but often lacks potency (insufficient bulk). |
| Isopropyl | +0.8 - 1.0 | High (Tertiary C-H) | Moderate | Good bulk, but metabolically unstable (CYP oxidation). |
| Cyclopropyl | +0.4 - 0.6 | Moderate (Ring opening/Ox) | High (Rigid ring, free bond) | Lower lipophilicity, but can be a "structural alert" (reactive metabolites). |
| Cyclobutyl | +1.0 - 1.2 | Low/Moderate | Restricted (Pucker) | Optimal balance: Stable, fills space, rigid. |
| tert-Butyl | +1.8 - 2.0 | Low | Low | High steric bulk, but high lipophilicity risk. |
Part 2: Metabolic Stability Mechanisms
The primary driver for switching from an
Blocking the Metabolic Soft Spot
Cytochrome P450 (CYP) enzymes preferentially abstract hydrogen atoms with the lowest Bond Dissociation Energy (BDE).
-
The Isopropyl Liability: The tertiary methine proton (
-C-H) in an isopropyl group is highly susceptible to radical abstraction, leading to hydroxylation and subsequent -dealkylation. -
The Cyclobutyl Shield:
-
Absence of Tertiary Protons: The cyclobutyl attachment point is a secondary carbon, but the ring strain and steric bulk make the
-proton less accessible and less chemically reactive than the acyclic isopropyl methine. -
Remote Oxidation: Metabolism on cyclobutyl rings typically occurs at the C3 position (distal to the attachment), forming a stable alcohol or ketone rather than leading to dealkylation. This metabolite is often less toxic and more easily excreted.
-
Visualization of Metabolic Pathways
The following diagram illustrates the divergence in metabolic fate between Isopropyl and Cyclobutyl pyrazoles.
Figure 1: Comparative metabolic pathways. The isopropyl group undergoes rapid
Part 3: Case Studies & SAR
Case Study: FLT3 Inhibitors (Reference 1)
In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), researchers explored
-
Observation: While tert-butyl groups provided high potency due to optimal space-filling, they suffered from high lipophilicity.
-
Optimization: Analogues with smaller groups (isopropyl, cyclopropyl) were less potent. The cyclobutyl (and related rigid bicyclics) offered a middle ground—maintaining the hydrophobic contact necessary for nanomolar potency while improving the metabolic profile compared to open-chain alkyls.
-
Outcome: The rigid pyrazole-urea scaffold demonstrated limited metabolism in human liver microsomes (HLM), validating the stability of the ring system.
Bioisosteric Replacement Trends (Reference 2)
Data from Enamine and other CROs highlight that cyclobutyl is increasingly used to replace tert-butyl.
-
Solubility: Although cyclobutyl is lipophilic, the disruption of crystal packing (due to the pucker) often leads to better solubility compared to the highly symmetrical tert-butyl group.
-
Fluorination: A modern trend is the fluorinated cyclobutyl group (e.g., 3,3-difluorocyclobutyl). This lowers the
(due to the electron-withdrawing fluorines reducing the basicity of the pyrazole if attached nearby, and the polarity of the C-F bond) and blocks the C3 metabolic soft spot entirely.
Part 4: Experimental Protocols
To validate the advantages of a cyclobutyl pyrazole scaffold, the following comparative assays are required.
Protocol: Lipophilicity ( ) Determination
Do not rely on calculated CLogP alone for cyclic bioisosteres.
Method: Shake-Flask Method (Miniaturized) or HPLC-based estimation.
-
Preparation: Dissolve test compounds (Cyclobutyl vs. Isopropyl analogs) in DMSO (10 mM stock).
-
Partitioning: Mix 10 µL stock with 495 µL 1-octanol and 495 µL Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
. -
Success Criteria: A "successful" cyclobutyl bioisostere should show a
within 0.5 units of the lead, or lower if optimizing for solubility.
Protocol: Microsomal Stability ( )
Objective: Determine the intrinsic clearance and identify the site of metabolism (SOM).
Workflow:
-
Incubation System:
-
Species: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]
-
Cofactor: NADPH regenerating system.
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
-
Timepoints: 0, 5, 15, 30, 45 minutes.
-
Reaction:
-
Analysis:
-
Centrifuge and inject supernatant into LC-MS/MS.
-
Plot
vs. Time. Slope = . - .
-
-
Metabolite ID (MetID):
-
For the cyclobutyl analog, look for +16 Da (Hydroxylation) peaks.
-
Use fragmentation (MS2) to confirm if the +16 Da is on the ring (distal) or the pyrazole core.
-
Decision Tree for Optimization
Use this logic flow to decide when to deploy the cyclobutyl group.
Figure 2: Medicinal Chemistry Decision Tree for Pyrazole N-Substitution.
References
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the SAR of pyrazole N-substitution and the balance of potency vs. stability.
-
Bioisosteres of tert-Butyl Group. Source: Enamine.[2] Context: Technical overview of cyclobutyl and fluorinated cyclobutyl groups as lipophilic bioisosteres.
-
Cyclobutanes in Small-Molecule Drug Candidates. Source: NIH / ChemMedChem. Context: Comprehensive review of the cyclobutane ring's properties, pucker angle, and metabolic advantages in drug design.
-
Metabolic Stability and its Role in the Discovery of New Chemical Entities. Source: Acta Pharmaceutica / ResearchGate. Context: Fundamental principles of microsomal stability testing and intrinsic clearance (
) calculations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthetic Strategies for the Conversion of 5-Cyclobutyl-1H-pyrazole-4-carboxylate to 4-(Bromomethyl)-5-cyclobutyl-1H-pyrazole
Executive Summary
The transformation of 5-cyclobutyl-1H-pyrazole-4-carboxylate (1) to 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole (3) represents a critical sequence in the synthesis of kinase inhibitors and fragment-based drug discovery. This scaffold combines the metabolic stability of the cyclobutyl motif with the reactive electrophilicity of the bromomethyl group, serving as a "warhead" for covalent tethering or a handle for nucleophilic substitution.
This guide outlines a robust, two-step protocol:
-
Hydride Reduction: Conversion of the ester to the primary alcohol using Lithium Aluminum Hydride (LAH).[1][2]
-
Bromination: Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr
).[3][4][5]
Critical Technical Advisory: The presence of the free pyrazole NH proton requires modified stoichiometry during reduction. Furthermore, 4-(bromomethyl)pyrazoles are prone to solvolysis and polymerization; strict adherence to anhydrous storage conditions is required.
Part 1: Strategic Analysis & Retrosynthesis
Direct reduction of an ester to a bromomethyl group is not chemically viable in a single step. The transformation requires a discrete reduction to the alcohol followed by activation of the hydroxyl group.
The Challenge of the Cyclobutyl-Pyrazole Motif
-
Acidity: The pyrazole NH (
) is acidic enough to quench hydride reagents, necessitating an excess of reducing agent. -
Sterics: The cyclobutyl group at the 5-position provides steric bulk, potentially slowing nucleophilic attack at the adjacent 4-carboxylate.
-
Tautomerism: While 3- and 5-cyclobutyl tautomers exist in equilibrium, the symmetry of the 4-substitution means the product identity remains constant regardless of the tautomer reacting.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical intermediate states.
Figure 1: Synthetic route from ester to bromomethyl pyrazole.
Part 2: Experimental Protocols
Step 1: Reduction of Ester to Alcohol
Reagent Choice: Lithium Aluminum Hydride (LAH) is preferred over DIBAL-H or NaBH
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvent: Charge the flask with anhydrous Tetrahydrofuran (THF) (0.2 M concentration relative to substrate).
-
Substrate Addition: Add 5-cyclobutyl-1H-pyrazole-4-carboxylate (1.0 equiv). Cool the solution to 0°C in an ice bath.
-
Reagent Addition (Critical): Carefully add LAH (2.5 equiv) portion-wise or as a solution (e.g., 2.0 M in THF).
-
Why 2.5 equiv? The first 1.0 equiv is consumed deprotonating the pyrazole NH. The remaining 1.5 equiv drives the reduction of the ester (theoretically 0.5 equiv required, but excess ensures kinetics).
-
-
Reaction: Warm to room temperature and stir for 1 hour. If TLC indicates incomplete consumption, heat to reflux (66°C) for 2–4 hours.
-
Quenching (Fieser Method): Cool to 0°C. For every
grams of LAH used, add:- mL water (slowly!)
- mL 15% NaOH
- mL water
-
Workup: Stir until a granular white precipitate forms (lithium aluminates). Filter through a Celite pad. Wash the pad with warm THF.
-
Isolation: Concentrate the filtrate in vacuo. The crude alcohol is usually pure enough for the next step.
Self-Validating Checkpoint:
-
TLC: Ester spot (higher
) disappears; Alcohol spot (lower , very polar) appears. -
1H NMR: Look for the disappearance of the ester alkoxy group (e.g., ethyl quartet/triplet) and the appearance of a singlet at
ppm ( ).
Step 2: Bromination of Alcohol
Reagent Choice: Phosphorus Tribromide (PBr
Protocol
-
Setup: Dry RBF, nitrogen atmosphere.
-
Solvent: Dissolve the pyrazole-4-methanol (from Step 1) in anhydrous Dichloromethane (DCM) or Chloroform (0.1 M).
-
Temperature: Cool to 0°C.
-
Addition: Add PBr
(1.2 equiv) dropwise via syringe.-
Note: A slight exotherm is expected. The solution may turn slightly yellow.
-
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours.
-
Quenching: Pour the reaction mixture into ice-cold saturated NaHCO
solution (neutralizes HBr byproducts). -
Extraction: Extract with DCM (3x). Dry combined organics over MgSO
. -
Purification: Concentrate in vacuo. If necessary, purify via rapid column chromatography (silica gel), but avoid prolonged exposure to silica as it is slightly acidic and can degrade the bromide.
Self-Validating Checkpoint:
-
1H NMR: The methylene peak shifts downfield relative to the alcohol (typically from
to ppm). The broad OH proton signal disappears. -
Mass Spec: Distinctive 1:1 isotopic pattern for
Br/ Br.
Part 3: Troubleshooting & Stability Logic
The final product, This compound , is a reactive alkylating agent.
Stability Workflow
The following decision tree helps manage the instability of the product.
Figure 2: Stability and handling logic for bromomethyl pyrazoles.
Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reduction due to NH quenching. | Increase LAH to 3.0 equiv; ensure anhydrous THF. |
| Product Polymerization | Intermolecular N-alkylation (self-reaction). | Store as a salt (HBr salt) or keep in dilute solution if not using immediately. |
| Sticky Solid (Step 2) | Phosphorous byproducts remaining.[5] | Ensure thorough bicarbonate wash; use minimal PBr |
References
-
Reduction of Esters with LAH
-
Appel Reaction & Bromination
-
PBr3 Bromination Mechanism
-
Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Link
-
-
Pyrazole Synthesis & Properties
-
National Institutes of Health (PubChem). 4-(bromomethyl)-1-methyl-1H-pyrazole Compound Summary. Link
- Note: This reference illustrates the properties of the closely related methyl-analog, serving as a proxy for stability d
-
Sources
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. acs.org [acs.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
synthesis protocol for 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
This Application Note and Protocol details the synthesis of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole . This compound is a high-value heterocyclic building block, often utilized in the development of kinase inhibitors (e.g., BTK, JAK) where the cyclobutyl group provides a specific steric volume and metabolic stability profile distinct from isopropyl or cyclopropyl analogs.
Part 1: Strategic Analysis & Retrosynthesis
The Challenge: The synthesis requires the construction of a pyrazole core with a specific substitution pattern (5-cyclobutyl, 4-bromomethyl). Direct alkylation of a pre-formed pyrazole often leads to regioselectivity issues (N1 vs. N2 alkylation). Furthermore, the cyclobutyl ring introduces a requirement for conditions that avoid acid-catalyzed ring-opening or rearrangement.
The Solution: We employ a "Construct-then-Functionalize" strategy.
-
Core Construction: We utilize the reactivity of
-dimethylformamide dimethyl acetal (DMF-DMA) with acetylcyclobutane to form an enaminone. This "3-carbon" synthon reacts regioselectively with hydrazine to close the pyrazole ring. -
C4-Functionalization: The electron-rich pyrazole ring undergoes a Vilsmeier-Haack reaction to install a formyl group at the 4-position (the most nucleophilic carbon).
-
Functional Group Interconversion (FGI): A mild reduction followed by bromination yields the target alkyl bromide.
Figure 1: Retrosynthetic strategy for the target molecule.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-(dimethylamino)-1-cyclobutylprop-2-en-1-one (Enaminone)
This step installs the requisite carbon framework for the pyrazole ring. DMF-DMA acts as a C1 synthon.[1]
-
Reagents: Acetylcyclobutane (1.0 equiv), DMF-DMA (1.2 equiv).
-
Solvent: Neat (Solvent-free) or Toluene.
-
Key Insight: Performing this reaction neat maximizes concentration and drives the equilibrium by removing volatile methanol byproduct.
Protocol:
-
Charge a round-bottom flask with Acetylcyclobutane (10.0 g, 102 mmol).
-
Add
-Dimethylformamide dimethyl acetal (DMF-DMA) (14.6 g, 122 mmol) under nitrogen. -
Fit the flask with a reflux condenser and heat to 100°C for 12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting ketone should disappear, and a more polar, UV-active spot (enaminone) will appear.
-
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol.
-
Yield: The resulting orange-brown oil (approx. 15.0 g) is typically >95% pure and used directly in the next step.
Step 2: Cyclization to 5-cyclobutyl-1H-pyrazole
Hydrazine acts as a dinucleophile, attacking the enaminone to close the ring.
-
Reagents: Enaminone (from Step 1), Hydrazine Hydrate (1.5 equiv).
-
Solvent: Ethanol (Absolute).
Protocol:
-
Dissolve the crude Enaminone (15.0 g, ~98 mmol) in Ethanol (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add Hydrazine Hydrate (7.4 g, 147 mmol) over 15 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature, then heat to Reflux (78°C) for 3 hours.
-
Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Brine (2 x 50 mL). Dry over
, filter, and concentrate. -
Optional: Recrystallize from Hexanes/EtOAc if solidification occurs, otherwise proceed as oil.
-
Expected Yield: ~85-90% (over 2 steps).
Step 3: Vilsmeier-Haack Formylation
This is the critical C-C bond forming step. The pyrazole ring is electron-rich enough to attack the chloroiminium ion generated in situ.
-
Reagents:
(3.0 equiv), DMF (5.0 equiv). -
Solvent: DMF (acts as solvent and reagent).[1][2][3][4][5][6]
Protocol:
-
In a dry flask under
, cool DMF (40 mL) to 0°C. -
Dropwise add Phosphorus Oxychloride (
) (13.7 mL, 150 mmol) while maintaining temperature <10°C. Stir for 30 mins to form the Vilsmeier reagent (white precipitate/slurry). -
Dissolve 5-cyclobutyl-1H-pyrazole (6.1 g, 50 mmol) in DMF (10 mL) and add dropwise to the Vilsmeier reagent.
-
Heat the mixture to 90°C for 4 hours.
-
Quench: Cool to RT and pour the mixture slowly onto Ice/Water (200 g) containing Sodium Acetate or
to neutralize (pH ~7-8). Caution: Vigorous hydrolysis. -
Extract with Ethyl Acetate (3 x 100 mL). Wash organics with LiCl solution (5%) to remove residual DMF.
-
Product: 5-cyclobutyl-1H-pyrazole-4-carbaldehyde .
-
Data: 1H NMR will show a distinct aldehyde singlet at ~9.8-10.0 ppm.
Step 4: Reduction to Alcohol
-
Reagents:
(1.5 equiv). -
Solvent: Methanol.[5]
Protocol:
-
Dissolve the Aldehyde (5.0 g, 33 mmol) in Methanol (50 mL) and cool to 0°C.
-
Add Sodium Borohydride (
) (1.9 g, 50 mmol) portion-wise. -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench with saturated
solution (20 mL). -
Remove Methanol under reduced pressure. Extract aqueous residue with EtOAc.
-
Product: (5-cyclobutyl-1H-pyrazol-4-yl)methanol .
Step 5: Bromination to Target
Conversion of the primary alcohol to the bromide.
-
Reagents:
(1.2 equiv). -
Solvent: Dichloromethane (DCM) or Chloroform.
Protocol:
-
Dissolve the Alcohol (4.0 g, 26 mmol) in anhydrous DCM (40 mL).
-
Cool to 0°C .
-
Add Phosphorus Tribromide (
) (3.0 mL, 31 mmol) dropwise. -
Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Quench: Pour carefully into Ice/Saturated
solution. -
Extract with DCM, dry over
, and concentrate. -
Final Purification: Flash chromatography (EtOAc/Hexanes) may be required if the product is colored.
-
Storage: The product is an alkylating agent. Store at -20°C under inert atmosphere.
Part 3: Quantitative Summary & Safety
| Parameter | Value / Condition |
| Overall Yield | ~40-50% (5 Steps) |
| Key Intermediate | Enaminone (Step 1) - unstable to long-term storage; use immediately. |
| Critical Safety | |
| Stability | Cyclobutyl ring is stable at 90°C (Step 3) but avoid strong Lewis acids at >120°C. |
References
-
Vilsmeier-Haack Formylation of Pyrazoles
- Title: Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes under Vilsmeier-Haack reaction conditions.
- Source: Semantic Scholar / Arkivoc
-
URL:[Link]
-
DMF-DMA Enaminone Synthesis
- Title: A Convenient and Cost Efficient Route Suitable for "One-Pot" Synthesis of Molnupiravir (Discusses DMF-DMA mechanism).
- Source: ChemRxiv
-
URL:[Link]
-
General Pyrazole Synthesis Reviews
- Title: Pyrazole synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Bromination of Heterocyclic Alcohols
- Title: Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
- Source: NBInno
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 6. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]
Application Notes & Protocols: Strategic Coupling of 4-(Bromomethyl)-5-cyclobutyl-1H-pyrazole with Amines for Accelerated Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of various amines with 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole. We delve into the mechanistic underpinnings of the reaction, offer detailed, validated protocols for execution, and present a framework for troubleshooting and optimization. The focus is on providing actionable insights grounded in established chemical principles to empower the synthesis of novel pyrazole-based compounds for medicinal chemistry applications.
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry for its remarkable versatility and diverse pharmacological activities.[1][2] Pyrazole derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological effects including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3][4] The unique structural and electronic properties of the pyrazole ring allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, making it a privileged scaffold in drug design.[1]
The specific substitution pattern, such as the 5-cyclobutyl group, can significantly influence the compound's lipophilicity and metabolic stability, key parameters in optimizing pharmacokinetic profiles. The 4-(aminomethyl) linkage, formed by coupling the bromomethyl precursor with an amine, serves as a crucial linker to introduce diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) essential for lead optimization.
This guide focuses on the synthetic strategy for coupling this compound with a range of primary and secondary amines. This reaction is a cornerstone for building libraries of novel chemical entities for high-throughput screening and targeted drug development programs.
Reaction Mechanism and Scientific Rationale
The coupling of this compound with amines is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The successful execution and optimization of this protocol hinge on a solid understanding of the underlying mechanism and the role of each reaction component.
The SN2 Pathway
In this reaction, the amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon of the bromomethyl group. Simultaneously, the bromide ion, a good leaving group, is displaced. This concerted, single-step mechanism is sensitive to steric hindrance at the reaction center. The primary nature of the bromomethyl group makes it an ideal substrate for SN2 reactions.
The Critical Role of the Base
A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. However, for primary and secondary amines, the base also serves to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation and deactivation of the starting amine.
Choice of Base - The "Cesium Effect": For N-alkylation reactions, inorganic carbonate bases are commonly employed. While potassium carbonate (K₂CO₃) is a cost-effective option, cesium carbonate (Cs₂CO₃) often provides superior results, a phenomenon sometimes referred to as the "cesium effect."[5] Several factors contribute to its efficacy:
-
Enhanced Basicity and Solubility: Cs₂CO₃ is more basic and has greater solubility in polar aprotic solvents like DMF and DMSO compared to K₂CO₃.[6][7][8] This leads to a higher concentration of the deprotonated, more reactive amine in the solution.
-
Suppression of Overalkylation: A significant advantage of cesium bases is their ability to promote mono-N-alkylation while suppressing the undesired dialkylation of primary amines.[5][6][8][9] This selectivity is crucial for product purity and yield.
-
Coordination Effects: The large cesium cation (Cs⁺) can coordinate with the amine, potentially influencing the transition state to favor the desired reaction pathway.
Solvent Selection
The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal. They can solvate the cation (e.g., Cs⁺) while leaving the nucleophile relatively "bare" and highly reactive. Protic solvents, such as alcohols, are generally avoided as they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should note that optimization for specific amine substrates may be required.
General Workflow Overview
The overall experimental process is summarized in the diagram below.
Caption: General experimental workflow for the N-alkylation reaction.
Detailed Protocol for Coupling with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of 1-((5-cyclobutyl-1H-pyrazol-4-yl)methyl)benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the pyrazole starting material.
-
Add benzylamine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrazole is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Scheme Visualization
Caption: General reaction scheme for amine coupling. (Note: A placeholder image is used for the product structure as it varies with the amine used).
Optimization and Troubleshooting
A summary of key reaction parameters and common troubleshooting steps is provided in the table below.
| Parameter | Recommended Condition | Rationale & Troubleshooting Notes |
| Base | Cs₂CO₃ (2.0 eq) | Provides excellent results for mono-alkylation. If the reaction is sluggish, consider a stronger base like K₃PO₄. If cost is a major concern, K₂CO₃ can be used, but may require higher temperatures and longer reaction times.[5] |
| Solvent | Anhydrous DMF or ACN | Ensures high reactivity of the nucleophile. Ensure the solvent is truly anhydrous, as water can impede the reaction. DMSO is an alternative but can be harder to remove during workup. |
| Temperature | 60 - 80 °C | Balances reaction rate with potential for side reactions. For highly reactive amines, the reaction may proceed at room temperature. For less reactive (e.g., sterically hindered or electron-poor) amines, temperatures up to 100 °C may be necessary. |
| Amine Stoichiometry | 1.1 - 1.5 eq | A slight excess of the amine ensures complete consumption of the limiting bromopyrazole starting material. A large excess can complicate purification. |
| Side Reactions | Dialkylation (primary amines) | A common side product. Using Cs₂CO₃ helps suppress this.[6][8] Running the reaction at a lower temperature or adding the bromopyrazole slowly to the amine/base mixture can also favor mono-alkylation. |
| No Reaction | Check reagents | Verify the activity of the amine. Ensure the base is not old or hydrated. Confirm the structure and purity of the this compound. |
Conclusion
The N-alkylation of amines with this compound is a reliable and versatile method for synthesizing novel compounds with significant potential in drug discovery. By understanding the SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields and excellent selectivity. The protocols and insights provided in this guide serve as a comprehensive resource for the efficient development of pyrazole-based molecular libraries, accelerating the path toward new therapeutic agents.
References
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
-
Taha, N. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
ResearchGate. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Available at: [Link]
-
Oriental Journal of Chemistry. (Date unavailable). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
-
Halpern, M. (Date unavailable). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? Phase-Transfer Catalysis. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Semantic Scholar. (2016). Cs2CO3‐Promoted Direct N‐Alkylation: Highly Chemoselective Synthesis of N‐Alkylated Benzylamines and Anilines. Available at: [Link]
-
Salvatore, R. N. et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
protecting group strategies for 1H-pyrazole nitrogen during alkylation
Application Note: Protecting Group Strategies for 1H-Pyrazole Nitrogen During Alkylation
Executive Summary
The 1H-pyrazole scaffold is a privileged structure in drug discovery (e.g., Celecoxib, Ruxolitinib), yet its functionalization is plagued by annular tautomerism (
Part 1: The Regioselectivity Conundrum
The fundamental challenge in pyrazole chemistry is the rapid proton exchange between nitrogen atoms. In unsubstituted pyrazoles,
-
The Problem: Direct alkylation (e.g., with R'-X) of a neutral 3-substituted pyrazole typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.
-
The Solution: Protecting groups (PGs) are not merely "masks"; they are directing groups . By selecting a PG based on steric bulk (Trityl) or coordination ability (SEM), one can dictate the site of subsequent alkylation (C-lithiation) or lock a specific tautomer for purification.
Decision Matrix: Selecting the Right Protecting Group
Figure 1: Strategic decision tree for selecting pyrazole nitrogen protecting groups based on synthetic intent.
Part 2: Strategic Protocols
Protocol A: The SEM-Directed Lithiation (C5-Alkylation)
Purpose: To install alkyl/aryl groups at the C5 position. The SEM group coordinates with organolithiums, directing deprotonation specifically to C5 (ortho-lithiation) rather than the methyl group of the SEM or other sites.
Mechanism:
-
Protection:
-alkylation of the pyrazole anion with SEM-Cl. -
Lithiation: Coordination of Li+ to the SEM oxygen facilitates removal of the C5 proton.
-
Substitution: Reaction with electrophile (
).
Step-by-Step Procedure:
-
Protection:
-
Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF at 0 °C under Argon.
-
Add 3-substituted pyrazole (1.0 equiv) dropwise in DMF. Stir for 30 min (H2 evolution ceases).
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.
-
Warm to RT and stir for 2 h. Quench with water, extract (EtOAc), and purify.[1]
- -SEM usually forms the thermodynamically stable isomer (distal to bulky C3 groups).
-
-
C-Alkylation (Lithiation):
-
Dissolve SEM-pyrazole in anhydrous THF under Argon. Cool to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise. Note: The SEM oxygen coordinates Li, stabilizing the C5-lithio species.
-
Stir at -78 °C for 30–60 min.
-
Add Electrophile (e.g., MeI, BnBr, Aldehydes) dissolved in THF.
-
Warm slowly to RT. Quench with saturated NH4Cl.
-
-
Deprotection:
-
Method A (Acid): Dissolve in EtOH, add 6M HCl (excess), reflux for 2 h.
-
Method B (Fluoride): Dissolve in THF, add TBAF (1M, 3 equiv) and ethylene diamine (scavenger), reflux for 4 h.
-
Data Summary: Lithiation Efficiency
| Substrate (R at C3) | Protecting Group | Electrophile | Yield (C5-Substituted) | Regioselectivity |
|---|---|---|---|---|
| Phenyl | SEM | MeI | 92% | >98:2 |
| Methyl | SEM | PhCHO | 85% | >95:5 |
| Phenyl | THP | MeI | 78% | 90:10 |
Protocol B: The "SEM-Switch" Strategy (Sequential Functionalization)
Purpose: To access the elusive 3,5-disubstituted pyrazoles where the substituents are introduced sequentially. This overcomes the low reactivity of the C3 position by "switching" the PG to the other nitrogen, turning the unreactive C3 into a reactive C5.[6][7][8][9]
Figure 2: The SEM-Switch workflow allows sequential functionalization of both pyrazole carbons.
Key Insight: The "Switch" can sometimes be achieved by partial deprotection/re-protection or, more elegantly, by using specific catalytic conditions (e.g., Palladium migration) or thermal equilibration if using THP. For SEM, it typically involves removal and re-installation if thermodynamic control favors the other isomer after the first substitution.
Protocol C: Steric Locking with Trityl (Trt)
Purpose: To force
-
Protection:
-
Dissolve pyrazole in DCM. Add Et3N (2.0 equiv).
-
Add Trt-Cl (1.1 equiv) at RT. Stir overnight.
-
Result: Formation of 1-Trityl-3-substituted pyrazole (sterically favored).
-
-
Application:
-
This "locks" the tautomer. While you cannot alkylate the Trt-protected Nitrogen, you can use this to separate isomers if a mixture was formed previously, or to direct C-functionalization to C5 (though less effective than SEM for lithiation due to lack of coordination).
-
-
Deprotection:
-
Stir in DCM/TFA (1:1) or MeOH/HCl for 1 h. Trityl falls off rapidly.
-
Part 3: Troubleshooting & Analysis (NMR)
Distinguishing between
Diagnostic Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Isomer A (1,5-subst): Strong NOE correlation between the
-PG/Alkyl group and the C5-substituent. -
Isomer B (1,3-subst): NOE correlation between the
-PG/Alkyl group and the C5-Proton (if C5 is unsubstituted) or lack of NOE to the C3-substituent.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for 3-bond couplings (
) from the -methylene protons to the pyrazole ring carbons. -
C3 and C5 have distinct chemical shifts (C3 is generally downfield of C5 in
-substituted pyrazoles).
-
Common Pitfall: In
References
-
Vertex AI Search. (2025). SEM protection of pyrazole protocol and regioselectivity. Retrieved from 10[11]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference for Deprotection Conditions).
-
McLaughlin, M., et al. (2008). Regioselective preparation of N-THP-pyrazolylboronate esters. J. Org.[12] Chem., 73, 4309–4312. Retrieved from 13[11][14][15]
-
Deng, X., & Mani, N. S. (2008).[12] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. J. Org.[12] Chem. Retrieved from 16[2][5][17][18]
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from 3[5][11][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 17. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Pyrazolyl-Methylene Group: A Versatile Electrophilic Synthon for Modern Organic Synthesis
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold."[2] This distinction arises from its frequent appearance in a multitude of FDA-approved drugs and biologically active compounds, where it contributes to potent and selective interactions with various biological targets.[3][4] The synthetic versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize molecular interactions and pharmacokinetic profiles.[5]
While much attention has been focused on the functionalization of the pyrazole ring itself, the introduction of reactive side chains opens up new avenues for molecular elaboration. This application note focuses on the utility of bromomethyl pyrazoles as potent electrophilic building blocks in organic synthesis. The bromomethyl group, a classic and reliable electrophile, when appended to the pyrazole scaffold, provides a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, thereby enabling the facile construction of complex molecular architectures.
Core Concept: The Bromomethyl Pyrazole as an Electrophilic Partner
The synthetic utility of bromomethyl pyrazoles is rooted in the fundamental principles of nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazole ring, coupled with the inherent reactivity of the carbon-bromine bond, renders the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of the pyrazolyl-methyl moiety into diverse molecular frameworks.
The general reaction scheme can be depicted as a nucleophilic substitution (SN2) pathway, where a nucleophile (Nu:) attacks the electrophilic methylene carbon, leading to the displacement of the bromide leaving group and the formation of a new bond.
Figure 1: General SN2 mechanism for reactions of bromomethyl pyrazoles.
The efficiency and outcome of these reactions are influenced by several factors, including the nature of the nucleophile, the substitution pattern on the pyrazole ring, the choice of solvent, and the base employed. This guide will provide detailed protocols for the application of bromomethyl pyrazoles in forming C-N, C-O, C-S, and C-C bonds.
Application I: N-Alkylation for the Synthesis of Novel Heterocyclic Architectures
The alkylation of nitrogen-containing heterocycles is a fundamental transformation in medicinal chemistry. Bromomethyl pyrazoles serve as excellent reagents for the N-alkylation of a variety of nitrogen nucleophiles, including other pyrazoles, imidazoles, triazoles, and anilines. This approach allows for the construction of complex, multi-heterocyclic frameworks with potential applications in drug discovery and materials science.
Protocol 1: N-Alkylation of a Heterocycle with a Bromomethyl Pyrazole
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine using a bromomethyl pyrazole.
Materials:
-
Bromomethyl pyrazole derivative (e.g., 3-(Bromomethyl)-1-phenyl-1H-pyrazole)
-
Heterocyclic amine (e.g., imidazole, pyrazole, aniline)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the heterocyclic amine (1.0 eq) and the solvent.
-
Add the base (1.2-1.5 eq) portion-wise at room temperature. For less acidic amines, a stronger base like NaH may be required, in which case the addition should be performed at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure complete deprotonation.
-
Dissolve the bromomethyl pyrazole (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality and Experimental Insights:
-
Choice of Base: The selection of the base is critical and depends on the pKa of the N-H bond in the nucleophile. For relatively acidic heterocycles like imidazole and pyrazole, a moderate base like K₂CO₃ is often sufficient. For less acidic amines such as anilines, a stronger base like NaH may be necessary to achieve complete deprotonation and drive the reaction to completion.[6]
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free to react.[7]
-
Temperature Control: While many N-alkylations proceed at room temperature, gentle heating can accelerate the reaction rate, particularly for less reactive nucleophiles or sterically hindered substrates.
Application II: O-Alkylation for the Synthesis of Pyrazolyl-Methyl Ethers
The formation of ether linkages is a fundamental transformation in organic synthesis. Bromomethyl pyrazoles can be effectively employed in the Williamson ether synthesis to prepare a variety of pyrazolyl-methyl ethers. Phenols and alcohols are common nucleophiles for this reaction, leading to products with potential applications as ligands, and in medicinal and materials chemistry.
Protocol 2: O-Alkylation of a Phenol with a Bromomethyl Pyrazole
This protocol provides a general method for the synthesis of aryl pyrazolyl-methyl ethers.
Materials:
-
Bromomethyl pyrazole derivative
-
Phenol derivative
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF))
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB))
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in the chosen solvent.
-
Add the base (1.5-2.0 eq). For enhanced reactivity, particularly with less reactive phenols, Cs₂CO₃ is a superior choice.
-
Add the bromomethyl pyrazole (1.1 eq) to the mixture.
-
If using a less polar solvent like acetone, the addition of a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.1 eq) can be beneficial.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Experimental Insights:
-
Base and Solvent System: The combination of K₂CO₃ in acetone or DMF is a classic and effective system for O-alkylation.[6] Cesium carbonate is often more effective due to the increased solubility of the cesium phenoxide and the "cesium effect," which promotes faster reaction rates.
-
Phase-Transfer Catalysis: In solid-liquid phase reactions, a phase-transfer catalyst can facilitate the transport of the phenoxide anion from the solid phase (base) to the liquid phase where the electrophile resides, thereby accelerating the reaction.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Handling & Stabilization of Moisture-Sensitive Bromomethyl Heterocycles
Executive Summary
Bromomethyl heterocycles (e.g., 2-(bromomethyl)pyridine, 4-(bromomethyl)thiazole) are "warhead" intermediates critical for fragment-based drug discovery and late-stage diversification. However, their high reactivity leads to rapid degradation via two primary pathways: hydrolysis (to the alcohol) and self-alkylation (polymerization).
This guide provides a validated workflow to handle these lachrymatory and unstable compounds. The core directive is to avoid free-base isolation whenever possible and to utilize neutralized stationary phases during purification.
Mechanisms of Instability
To handle these compounds, one must understand the electronic forces driving their decomposition.
The "Electronic Trap"
The heteroatom (N, O, S) in the ring exerts a dual effect:
-
Inductive Withdrawal: Increases the electrophilicity of the exocyclic methylene carbon, making it highly susceptible to nucleophilic attack (
) by atmospheric moisture. -
Nucleophilicity (Self-Destruction): In nitrogen-containing heterocycles (pyridines, imidazoles), the ring nitrogen is nucleophilic. In the free-base form, Molecule A attacks Molecule B, forming an irreversible pyridinium salt (polymerization).
Degradation Pathways Diagram
The following diagram illustrates the competing degradation pathways that must be suppressed.
Caption: Figure 1. Dual degradation pathways: Moisture-induced hydrolysis (top) and nucleophilic self-polymerization (bottom).
Safety Protocol: Handling Lachrymators
Bromomethyl heterocycles are potent lachrymators (tear-inducing agents) and blistering agents. They alkylate DNA and proteins indiscriminately.
-
Engineering Controls: All operations must occur in a certified chemical fume hood.
-
PPE: Double nitrile gloves are mandatory. If handling >5g, use Silver Shield® laminate gloves under nitrile.
-
Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate in the hood. This nucleophile rapidly quenches the alkyl bromide, destroying the lachrymatory properties on glassware or spills.
Validated Synthesis & Isolation Protocols
Synthesis Selection: Radical vs. Ionic
-
Route A: Radical Bromination (NBS/AIBN). Best for methyl-substituted heterocycles. Risk:[1] Over-bromination (gem-dibromides) is common.
-
Route B: Dehydroxybromination (
or Appel). Best for converting hydroxymethyl precursors. Advantage:[2] Cleaner reaction profile, but generates phosphorus byproducts.[3]
Protocol: The "Neutral Silica" Workup
Standard silica gel is acidic (
Reagents:
-
Triethylamine (
) -
Silica Gel (Grade 60)
-
Solvent: Hexanes/Ethyl Acetate (EtOAc)[5]
Step-by-Step Procedure:
-
Slurry Preparation: Prepare the silica slurry in Hexanes containing 1-2%
. Stir for 5 minutes. This neutralizes acidic sites on the silica surface. -
Loading: Dissolve the crude material in the minimum volume of DCM/Hexanes (1:1). Do not load as a solid.
-
Elution: Run the column using a gradient of Hexanes/EtOAc.[5]
-
Critical Check: Collect fractions into tubes containing a trace of
or if the compound is extremely acid-sensitive.
-
-
Concentration: Evaporate solvents at <30°C . Do not rotovap to complete dryness; the concentrated oil is prone to rapid polymerization. Leave ~5% solvent if immediate use is not possible.
Protocol: Salt Formation (The "Stabilization" Method)
If the compound is not needed immediately, convert it to the hydrobromide salt. The protonated nitrogen cannot self-alkylate.
-
Dissolve the free base in anhydrous Diethyl Ether (
). -
Cool to 0°C under Nitrogen.
-
Dropwise add 4M HCl in Dioxane or HBr in Acetic Acid.
-
Filter the resulting precipitate under inert atmosphere.
-
Result: The salt form is often a stable solid, whereas the free base is an unstable oil.
Optimized Workflow Diagram
Caption: Figure 2. Decision tree for handling unstable intermediates. Telescoping (using crude) is prioritized.
Analytical Validation (Self-Validating System)
How do you verify integrity without degrading the sample during analysis?
| Technique | Method | Success Criteria |
| TLC | Use glass-backed plates. Pre-dip plate in 5% | Single spot, no baseline streak (polymer). |
| 1H NMR | Solvent: | Shift Check: |
| LCMS | Avoid aqueous mobile phases if possible. Use rapid gradients. | Mass peak corresponds to R-Br (M+ and M+2 pattern). |
Storage Specifications
-
Temperature: -20°C or lower.
-
Atmosphere: Argon or Nitrogen (balloon or glovebox).
-
Additives: Store over activated 4Å Molecular Sieves to scavenge moisture.
-
Vessel: Amber glass (light sensitive). Tape the cap with Parafilm to prevent moisture ingress.
References
-
BenchChem. (2025).[4][5][6][7] Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Appel Reaction: Mechanism and Protocols. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Bromomethyl methyl ether (Lachrymator Handling). Retrieved from
-
BenchChem. (2025).[4][5][6][7] A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base. Retrieved from
-
Filo. (2025). SN2 Reaction Mechanism for Alkaline Hydrolysis. Retrieved from
Sources
Application Note: High-Yield Preparation of 5-Cyclobutyl-4-pyrazolyl-methyl Amines via Bromide Displacement
Abstract & Strategic Context
The 5-cyclobutyl-4-aminomethyl-1H-pyrazole motif is a privileged pharmacophore in modern drug discovery, particularly within the Janus Kinase (JAK) inhibitor landscape (e.g., structural analogs of oclacitinib or ruxolitinib). While reductive amination is a common route to aminomethyl-heterocycles, the bromide displacement strategy offers distinct advantages: it avoids the use of heavy metal reducing agents (e.g.,
This Application Note provides a rigorous protocol for the
Retrosynthetic Logic & Pathway
The synthesis hinges on the generation of a reactive electrophile (the bromide) from a stable alcohol precursor. The cyclobutyl group at the 5-position provides steric bulk that directs regioselectivity during the initial pyrazole formation but also shields the C4-position, requiring optimized displacement conditions.
Diagram 1: Synthetic Pathway & Logic Flow
Caption: Logical flow from alcohol precursor to amine target, highlighting critical control points for impurities.
Pre-Protocol Considerations (Expert Insights)
Stability of the Bromide
Pyrazolyl-methyl bromides are electronically similar to benzyl bromides but significantly more nitrogen-rich. They are lachrymators and prone to hydrolysis.
-
Insight: Do not isolate the bromide on a large scale if possible. If isolation is necessary, store at
under argon. For this protocol, we recommend a "telescoped" approach or immediate use after rapid workup.
Regiochemistry (The Tautomer Trap)
If the pyrazole nitrogen (
-
Requirement: This protocol assumes the
position is blocked (e.g., -methyl, -SEM, -THP, or -Boc). This locks the 5-cyclobutyl geometry and prevents -alkylation of the pyrazole ring itself.
Detailed Experimental Protocol
Phase A: Preparation of 4-(Bromomethyl)-5-cyclobutyl-1-methyl-1H-pyrazole
Note: This phase converts the stable alcohol to the reactive bromide.
Reagents:
-
Starting Material: (5-cyclobutyl-1-methyl-1H-pyrazol-4-yl)methanol (
equiv) -
Phosphorus Tribromide (
): equiv (or equiv of reactive Br) -
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the pyrazolyl-methanol and anhydrous DCM (
concentration). Cool to under atmosphere. -
Addition: Add
dropwise via syringe over 10 minutes. The reaction is exothermic; maintain internal temperature . -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hex). The alcohol spot (lower
) should disappear, replaced by a less polar bromide spot.
-
-
Quench: Cool back to
. Slowly add saturated aqueous . -
Workup: Extract with DCM (
). Wash combined organics with brine.[1] Dry over .[1] -
Isolation: Concentrate in vacuo at
(water bath). Do not heat.-
Result: Yellowish oil/solid. Use immediately in Phase B.
-
Phase B: Nucleophilic Displacement ( )
Reagents:
-
Electrophile: Freshly prepared bromide (from Phase A).
-
Nucleophile: Amine (
) ( to equiv).-
Note: Use
equiv for secondary amines. Use equiv for primary amines to prevent bis-alkylation.
-
-
Base:
-Diisopropylethylamine (DIPEA) ( equiv) or Potassium Carbonate ( ) ( equiv). -
Solvent: Acetonitrile (MeCN) or THF. (DMF is difficult to remove; MeCN is preferred).
Step-by-Step Procedure:
-
Solubilization: Dissolve the crude bromide in anhydrous MeCN (
). -
Base Addition: Add DIPEA (if amine is soluble) or powdered
(if amine is a salt or reaction requires heterogeneous conditions). -
Nucleophile Addition:
-
Liquid Amines: Add neat via syringe.
-
Solid Amines: Dissolve in minimal MeCN and add.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Optimization: If the cyclobutyl group causes significant steric hindrance (slow reaction), heat to
. Avoid reflux to prevent decomposition.
-
-
Workup (Choice of Two Methods):
-
Method A (Basic/Neutral Product): Dilute with EtOAc, wash with water (
) and brine. Dry ( ) and concentrate. -
Method B (Polar/Basic Product): Evaporate MeCN directly. Redissolve in DCM. Wash with sat.
.
-
-
Purification: Flash Column Chromatography (DCM/MeOH or DCM/MeOH/
).
Decision Matrix & Troubleshooting
Use this logic flow to adapt the protocol based on your specific amine nucleophile.
Diagram 2: Experimental Decision Matrix
Caption: Stoichiometry adjustments based on nucleophile classification.
Data Summary & Expected Results
| Parameter | Standard Condition | Optimization for Steric Bulk |
| Solvent | Acetonitrile (MeCN) | DMF (increases rate, harder workup) |
| Temperature | ||
| Time | 4–6 Hours | 12–18 Hours |
| Yield (Step 1) | >90% (Crude) | N/A |
| Yield (Step 2) | 75–85% | 60–75% |
| Major Side Product | Bis-alkylated amine | Elimination (vinyl pyrazole) |
Validation Criteria (QC)
-
LCMS: Look for
. Bromide precursor shows characteristic 1:1 isotopic pattern ( ). Product should show clean mono-isotopic mass. -
1H NMR: The methylene spacer (
) typically appears as a singlet (or doublet if coupled to NH) around . The cyclobutyl methine proton is distinctively shielded/deshielded depending on conformation.
References
-
General Pyrazole Synthesis & Functionalization
-
Synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole derivatives. PubChem Compound Summary. Available at: [Link]
-
-
Mechanistic Basis (
on Heterocycles):-
Nucleophilic Substitution Reactions Overview. KPU Pressbooks. Available at: [Link]
-
-
Analogous JAK Inhibitor Chemistry (Oclacitinib/Ruxolitinib scaffolds)
-
While specific patents for the "5-cyclobutyl" analog are proprietary, the chemistry is homologous to general 4-aminomethyl-pyrazole JAK inhibitors. See: Synthesis and biological activity of 5-pyrazoline substituted 4-thiazolidinones (illustrating pyrazole functionalization). Available at: [Link]
-
- Handling of Bromomethyl Heterocycles
Sources
Troubleshooting & Optimization
Technical Support Center: 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
Welcome to the technical support center for 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Our goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to ensure the stability and successful reactivity of this compound, focusing specifically on preventing unwanted hydrolysis.
Introduction: Understanding the Core Challenge
This compound is a valuable intermediate, frequently employed in the synthesis of pharmacologically active compounds such as anti-inflammatory agents and kinase inhibitors.[1][2] Its utility stems from two key reactive sites: the nucleophilic pyrazole ring and the electrophilic bromomethyl group. However, the primary challenge encountered by researchers is the hydrolytic lability of the C-Br bond.
The bromomethyl group attached to the pyrazole ring behaves similarly to a benzylic bromide. This structural feature allows for the formation of a resonance-stabilized carbocation intermediate, making it susceptible to nucleophilic attack, particularly by water.[3] This guide will dissect the mechanisms of this degradation and provide robust strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading upon dissolution, even in what I thought was a stable solvent. What is the chemical mechanism behind this degradation?
Answer: The primary degradation pathway for this compound in the presence of nucleophiles like water is hydrolysis of the bromomethyl group to form the corresponding alcohol, 4-(hydroxymethyl)-5-cyclobutyl-1H-pyrazole. This transformation can proceed via two distinct nucleophilic substitution mechanisms: SN1 and SN2.[4]
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway is favored in polar protic solvents (e.g., water, methanol, ethanol). The reaction involves a two-step process where the bromide ion first departs, forming a resonance-stabilized carbocation. This intermediate is then rapidly captured by a water molecule. Polar protic solvents are particularly effective at promoting this pathway because they can stabilize both the departing leaving group (Br⁻) and the carbocation intermediate through hydrogen bonding.[5][6]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile (water) attacks the electrophilic carbon at the same time as the bromide ion leaves. While this pathway is generally favored by strong nucleophiles and polar aprotic solvents, water is a sufficiently strong nucleophile to facilitate slow SN2 hydrolysis, especially at elevated temperatures.[7]
The presence of the pyrazole ring enhances the reactivity of the bromomethyl group toward both pathways compared to a simple alkyl bromide.
Diagram: Hydrolysis Pathways of this compound
Caption: Competing SN1 and SN2 mechanisms for hydrolysis.
Q2: What are the ideal storage and handling conditions to ensure the long-term stability of the compound?
Answer: To maximize shelf-life and prevent degradation, stringent storage and handling protocols are essential.
-
Solid Storage: Store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C. Use a desiccator to protect it from atmospheric moisture.
-
Solution Storage: Preparing stock solutions is strongly discouraged. If a solution must be made, use a high-purity, anhydrous polar aprotic solvent (see Table 1). Prepare the solution immediately before use and handle it under an inert atmosphere. Never store solutions in polar protic solvents like methanol or ethanol.
| Solvent | Type | Dielectric Constant (ε) | Recommended Use & Rationale |
| Dichloromethane (DCM) | Non-polar | 9.1 | Recommended for Storage/Handling: Low polarity minimizes ionization required for SN1. Must be anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Recommended for SN2 Reactions: Solubilizes reagents well without promoting SN1. Must be anhydrous and peroxide-free. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Recommended for SN2 Reactions: High polarity dissolves nucleophilic salts, favoring SN2.[8] Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Use with Caution: Excellent for SN2 but highly hygroscopic. Can contain trace water, leading to hydrolysis.[5][9] |
| Water, Methanol, Ethanol | Polar Protic | 80, 33, 24 | AVOID: These solvents actively promote rapid SN1 hydrolysis by stabilizing the carbocation intermediate.[5][6] |
Table 1: Solvent selection guide for minimizing hydrolysis.
Q3: I am performing a nucleophilic substitution reaction and observing low yields of my desired product along with the hydrolyzed byproduct. How can I optimize my reaction conditions?
Answer: This is a classic case of competing nucleophilic attack by your intended nucleophile and residual water. The solution is to create conditions that overwhelmingly favor the desired SN2 reaction while suppressing the SN1 hydrolysis pathway.
Workflow: Optimizing Nucleophilic Substitution Reactions
Caption: Decision workflow for reaction optimization.
Key Optimization Steps:
-
Solvent Choice: Switch to a rigorously dried, polar aprotic solvent like THF or acetonitrile. These solvents are polar enough to dissolve most nucleophiles but do not solvate anions as strongly as protic solvents, thereby increasing nucleophilicity and favoring the SN2 pathway.[5][7][8]
-
Reagent Purity: Ensure all reagents, including your nucleophile and any added base, are anhydrous. Dry them under high vacuum before use. Consider using molecular sieves to scavenge trace amounts of water in the reaction.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge the entire system with dry nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and slowly warming to room temperature is sufficient.
Q4: I am observing a dimeric byproduct, especially when using a basic amine as a nucleophile. What is this and how can I prevent it?
Answer: The acidic N-H proton on the pyrazole ring (pKa ≈ 14) can be deprotonated by basic reagents. The resulting pyrazolate anion is a potent nucleophile and can attack another molecule of the starting material, leading to N-alkylation and the formation of a dimer.
To prevent this, you must protect the pyrazole nitrogen before performing reactions at the bromomethyl position. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the conditions of many nucleophilic substitution reactions and can be readily removed later.[10][11]
Diagram: N-Protection Strategy to Prevent Dimerization
Caption: Protecting the pyrazole nitrogen blocks side reactions.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a standard procedure for protecting the pyrazole nitrogen, which is a critical step before attempting many subsequent reactions.[11]
-
Preparation: Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by triethylamine (TEA, 1.5 eq). Cool the solution to 0°C in an ice bath.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: General Procedure for SN2 Reaction with a Strong Nucleophile
This protocol assumes you are starting with the N-protected pyrazole from Protocol 1 and using a strong nucleophile (e.g., sodium azide, sodium cyanide).
-
Preparation: Under an argon atmosphere, dissolve the N-Boc protected pyrazole (1.0 eq) in anhydrous acetonitrile (~0.2 M).
-
Nucleophile Addition: Add the anhydrous nucleophilic salt (e.g., NaN₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature (or heat gently to 40-50°C if necessary) and monitor by TLC.
-
Workup: Once the reaction is complete, cool to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification & Deprotection: Purify the N-Boc protected product by chromatography. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if desired.
By understanding the underlying chemical principles and implementing these robust handling and reaction protocols, you can successfully prevent the hydrolysis of this compound and improve the efficiency and reproducibility of your synthetic endeavors.
References
-
LibreTexts, C. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
-
7.5 SN1 vs SN2 – Organic Chemistry I. (n.d.). KPU Pressbooks. [Link]
-
Various Authors. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Khan Academy. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Various Authors. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Quora. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 054-062. [Link]
-
Hydrolysis. (n.d.). University of California, Santa Barbara. [Link]
-
Chiong, H. A., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. (2018). ResearchGate. [Link]
-
Jung, J.-C. (2004). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Semantic Scholar. [Link]
-
Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23, 2965-2968. [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Course Hero. [Link]
-
Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The Journal of Organic Chemistry, 69(21), 7058-7065. [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. (2023, April 18). DSpace@MIT. [Link]
-
Filatov, M. A. (2014, May 27). How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment? ResearchGate. [Link]
-
Yin, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. [Link]
-
Ch, B., et al. (2017). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry, 15(3), 561-565. [Link]
-
Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 75. [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-19. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. web.viu.ca [web.viu.ca]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Minimizing Dimer Formation in Bromomethyl Pyrazole Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles using bromomethyl reagents. As Senior Application Scientists, we understand that while this coupling is a cornerstone of heterocyclic chemistry, the formation of undesired Pyrazole-CH₂-Pyrazole dimers is a frequent and frustrating challenge.
This document provides in-depth troubleshooting strategies, validated protocols, and a mechanistic understanding to help you optimize your reaction conditions and maximize the yield of your desired monomeric product.
Part 1: Understanding the Core Problem: The Dimerization Pathway
Q: What is the primary cause of dimer formation during the N-alkylation of a pyrazole with a bromomethyl reagent?
A: Dimer formation is the result of a competitive bimolecular nucleophilic substitution (SN2) reaction. In the desired pathway, the deprotonated pyrazole (the pyrazolate anion) acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl reagent. However, the desired product of this reaction is itself an N-substituted methyl pyrazole, which can also be an effective electrophile.
If a significant concentration of the pyrazolate anion remains in the reaction mixture after the initial product is formed, it can attack the methylene carbon of the product molecule, displacing the pyrazole ring in a second SN2 reaction. This leads to the formation of a symmetrical Pyrazole-CH₂-Pyrazole dimer.
Below is a diagram illustrating this competitive process.
Caption: Competing reaction pathways in bromomethyl pyrazole coupling.
Part 2: Troubleshooting Guide for High Dimer Formation
This section addresses specific issues you might encounter. The key to minimizing dimerization is to control the relative rates of the two competing SN2 reactions.
Q1: My LC-MS analysis shows a major peak corresponding to the dimer. What are the most critical parameters to adjust first?
A: The most impactful factors are concentration (dilution) and the order/rate of addition .
-
Concentration: The undesired dimerization is a second-order reaction between the pyrazolate anion and the newly formed product. By running the reaction under more dilute conditions, you decrease the probability of these two species colliding, thus slowing the rate of dimer formation relative to the desired initial coupling.
-
Order and Rate of Addition: The goal is to maintain a low concentration of the pyrazolate nucleophile throughout the reaction. Instead of adding the base to a mixture of the pyrazole and alkylating agent, the best practice is often to add the pyrazole solution slowly to a mixture of the base and the bromomethyl reagent. This "inverse addition" ensures that the pyrazole is deprotonated and reacts almost immediately, preventing a buildup of the highly reactive pyrazolate anion that could later attack the product.
Q2: How does my choice of base influence the formation of the dimer byproduct?
A: The strength and solubility of the base are critical for controlling the concentration of the pyrazolate anion.
-
Strong Bases (e.g., NaH, KHMDS): These bases have a high pKa and will deprotonate the pyrazole almost instantaneously and completely.[1] This creates a high initial concentration of the nucleophile, which can significantly increase the rate of dimerization if the addition is not carefully controlled. While effective, they require stringent anhydrous conditions and slow addition protocols.[2][3]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice. They are less hazardous and their heterogeneous nature (in solvents like acetonitrile) or lower basicity can lead to a slower, more controlled deprotonation of the pyrazole.[2] This maintains a low steady-state concentration of the pyrazolate anion, inherently minimizing the risk of the competitive dimerization reaction. Cesium carbonate (Cs₂CO₃) is particularly effective due to the higher solubility of the cesium pyrazolate salt and the "cesium effect," which can accelerate SN2 reactions.
Q3: Can the solvent system be optimized to favor the monomeric product?
A: Absolutely. The solvent choice directly impacts the rate and selectivity of SN2 reactions.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetonitrile are standard for this type of alkylation.[2] They are effective at solvating the cation of the base (e.g., K⁺) but do not strongly solvate the pyrazolate anion. This leaves the anion "naked" and highly nucleophilic, which accelerates the desired SN2 reaction.[4][5] A faster primary reaction can consume the starting electrophile before significant product has accumulated, thereby reducing the window for dimerization.
-
Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. They form strong hydrogen bonds with the pyrazolate anion, creating a "solvent cage" that stabilizes it and significantly reduces its nucleophilicity.[6][7] This slows down the SN2 reaction, leading to longer reaction times and potentially more side reactions.
-
Nonpolar Solvents (Generally Not Recommended): Solvents like toluene or hexane are usually poor choices as the pyrazole salt often has limited solubility, hindering the reaction.
Q4: What is the effect of reaction temperature on selectivity?
A: Lowering the reaction temperature is a classic strategy for improving selectivity.
While a higher temperature increases the rate of all reactions, it may not increase them equally. The activation energy for the undesired dimerization may be higher than that of the desired reaction. By lowering the temperature (e.g., from 80 °C to room temperature or 0 °C), you can disproportionately slow down the undesired pathway. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) during the slow addition of the pyrazole and then allow it to warm to room temperature to ensure completion.[2]
Part 3: Data Summary and Decision-Making Workflow
The following table summarizes the key experimental parameters and their influence on minimizing dimer formation.
| Parameter | Condition to Minimize Dimer | Rationale |
| Concentration | High Dilution (e.g., 0.1 M or lower) | Reduces the frequency of collisions between the product and the pyrazolate anion, disfavoring the bimolecular side reaction. |
| Order of Addition | Slow addition of pyrazole to base/electrophile mixture | Maintains a low, steady-state concentration of the nucleophilic pyrazolate anion, preventing its accumulation. |
| Base Strength | Weaker inorganic bases (K₂CO₃, Cs₂CO₃) | Provides a slower, more controlled deprotonation, avoiding a high initial concentration of the nucleophile.[2] |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | Maximizes the reactivity of the "naked" pyrazolate anion for a faster primary SN2 reaction.[4][5] |
| Temperature | Lower Temperature (0 °C to RT) | May disproportionately slow the undesired dimerization reaction, thereby increasing selectivity for the desired product. |
| Stoichiometry | Slight excess of bromomethyl reagent (1.1-1.2 equiv.) | Ensures the pyrazolate anion is consumed by the starting electrophile rather than the product. |
Troubleshooting Workflow Diagram
If you are observing significant dimer formation, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting dimer formation.
Part 4: Validated Experimental Protocols
Protocol 1: Controlled Inverse Addition with Potassium Carbonate
This is a robust, general-purpose protocol designed to minimize dimer formation by controlling nucleophile concentration.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the bromomethyl reagent (1.1 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add anhydrous acetonitrile to achieve a final reaction concentration of 0.1 M (based on the pyrazole).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
-
Reagent Preparation:
-
In a separate flask, dissolve the pyrazole (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Load this solution into a syringe for use with a syringe pump.
-
-
Reaction Execution:
-
Begin stirring the suspension of the bromomethyl reagent and base.
-
Using the syringe pump, add the pyrazole solution to the reaction mixture dropwise over 2-4 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting pyrazole and the appearance of the desired product versus the dimer.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Low-Temperature Protocol with Sodium Hydride for Less Reactive Systems
This protocol is for cases where a stronger base is necessary, employing low temperature and slow addition to control reactivity.
-
Reaction Setup:
-
To an oven-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, then carefully place it under vacuum before reintroducing the inert atmosphere.
-
Add anhydrous DMF to achieve a final concentration of 0.1 M and cool the suspension to 0 °C in an ice bath.
-
-
Reagent Preparation:
-
In a separate flask, dissolve the pyrazole (1.0 equivalent) in anhydrous DMF.
-
In a third flask, dissolve the bromomethyl reagent (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Execution:
-
Slowly add the pyrazole solution to the NaH suspension at 0 °C. Stir for 30 minutes to ensure complete deprotonation (hydrogen evolution will cease).
-
Slowly add the bromomethyl reagent solution to the pyrazolate solution at 0 °C over 1-2 hours.
-
Once the addition is complete, let the reaction stir at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Monitoring and Workup:
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (x3).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify by flash column chromatography.
-
Part 5: Frequently Asked Questions (FAQs)
Q: How do steric effects on the pyrazole ring influence dimerization? A: Steric hindrance can be a powerful tool. A bulky substituent on the pyrazole, particularly near the N1 nitrogen, can sterically shield the nucleophilic nitrogen.[2][9][10] This can slow the overall rate of alkylation but may also significantly disfavor the formation of the even more sterically congested dimer, thus improving selectivity.[11][12]
Q: Besides dimerization, what other side reactions should I be aware of? A: The main side reaction is the potential for alkylation at both nitrogen atoms in unsymmetrical pyrazoles, leading to a mixture of N1 and N2 regioisomers.[2][3] The factors controlling this regioselectivity are complex, involving sterics and electronics.[13] Additionally, with highly reactive alkylating agents or extended reaction times, over-alkylation can occur to form a quaternary pyrazolium salt.[1]
Q: How can I effectively monitor the reaction to track dimer formation? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.
-
TLC: The Pyrazole-CH₂-Pyrazole dimer is typically more non-polar than the desired product due to its larger, more hydrocarbon-like structure and the absence of any polar 'R' group from the original electrophile. It will appear as a separate spot with a higher Rf value.
-
LC-MS: This is the definitive method. You can track the consumption of your starting materials and the appearance of two distinct product peaks with the expected masses for your desired product and the dimer. This allows for quantitative assessment of the product-to-dimer ratio.
References
-
Brik, F., & Charris, J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Singh, R., et al. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. [Link]
-
Al-Sanea, M. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Sharma, S., et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. [Link]
-
Yaroshenko, V. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Academia.edu. Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. [Link]
-
Elguero, J., et al. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
-
Learning Simply (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]
-
Hanson, J. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Khan Academy. Sn1 vs Sn2: Solvent effects. [Link]
-
Chemical Communications (RSC Publishing). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. [Link]
-
Bickelhaupt, F. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Accounts of Chemical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride [academia.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Unstable Bromomethyl Pyrazole Intermediates
Status: Operational Ticket Priority: High (Stability Risk) Subject: Troubleshooting degradation, isolation, and purification of bromomethyl pyrazoles.
Tier 1: Immediate Triage (Read This First)
User Issue: "My reaction mixture turned black/tarry upon concentration or exposure to silica gel."
Diagnosis: Bromomethyl pyrazoles are "benzylic-like" halides. They are highly electrophilic and prone to two primary modes of failure:
-
Acid-Catalyzed Solvolysis: Silica gel is naturally acidic (pH ~4-5). This acidity catalyzes the hydrolysis of the C-Br bond to an alcohol, which often polymerizes.
-
Self-Alkylation (Auto-Quaternization): The basic nitrogen of one pyrazole molecule attacks the electrophilic methyl bromide of another, creating an insoluble, tarry pyridinium-like salt (dimerization/polymerization).
Immediate Action Plan:
-
Stop using standard acidic silica gel immediately.
-
Do not heat the crude material above 40°C during rotary evaporation.
-
Store any current crude material under Argon at -20°C while you prepare the neutralized purification system described below.
Tier 2: Validated Purification Protocols
Protocol A: The "Neutralized" Flash Chromatography Method
Best for: Oily products or complex mixtures requiring high purity.
Standard silica gel will destroy your compound. You must mask the silanol groups (Si-OH) to prevent acid-catalyzed degradation.
Reagents Needed:
Step-by-Step Workflow:
-
Slurry Preparation: Prepare your silica slurry using your starting non-polar solvent (e.g., 100% Hexanes).
-
Deactivation: Add 1% to 5% Triethylamine (v/v) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the Et₃N/Hexane mixture.
-
Equilibration: Flush with 2 CV of your actual starting eluent (e.g., 95:5 Hexanes:EtOAc) to remove excess free amine, leaving the silica surface deactivated.
-
Loading: Load your crude sample. Crucial: If loading as a liquid, use a small amount of DCM or Toluene, not acidic solvents like chloroform.
-
Elution: Run the column quickly. Do not let the compound sit on the silica.
Technical Insight: The triethylamine acts as a proton scavenger and hydrogen-bonds to the acidic silanols, creating a "buffered" stationary phase that prevents HBr formation and subsequent autocatalysis [1].
Protocol B: The "Succinimide Crash" (Non-Chromatographic)
Best for: Large scale (>5g) where chromatography is impractical.
Most bromomethyl pyrazoles are synthesized via Wohl-Ziegler bromination (NBS). The byproduct, succinimide, is troublesome. This method exploits solubility differences.[4]
-
Reaction Termination: Upon completion, cool the reaction mixture (usually in CCl₄, Benzene, or Chlorobenzene) to 0°C .
-
Filtration: Succinimide is insoluble in cold non-polar solvents. Filter the cold mixture rapidly through a sintered glass funnel.
-
Recovery: The solid is mostly succinimide. The filtrate contains your product.
-
-
The "Flash" Wash:
-
Wash the filtrate once with cold water (to remove trace succinimide).
-
Wash once with cold 5% NaHCO₃ (to neutralize HBr).
-
Warning: Do not perform prolonged extractions; hydrolysis is rapid.
-
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
-
Trituration: Evaporate solvent.[2] If the residue is solid, triturate with cold pentane or hexanes to remove trace impurities.
Tier 3: Mechanism & Logic (The "Why")
Understanding the degradation pathway allows you to predict stability.
Figure 1: Decomposition Pathways of Bromomethyl Pyrazoles This diagram illustrates the two competing failure modes: Hydrolysis (driven by wet solvents/silica) and Auto-Quaternization (driven by concentration and heat).
Caption: Decomposition pathways. Path A occurs on standard silica; Path B occurs in concentrated neat oils.
Decision Matrix: Choosing Your Method
Use this logic flow to select the correct purification strategy based on your crude material's state.
Caption: Decision tree for purification strategy based on physical state and impurity profile.
Summary of Solvents & Stability
| Parameter | Recommended | Avoid | Reason |
| Reaction Solvent | CCl₄, Benzene, PhCl, Methyl Acetate | DMF, DMSO, Alcohols | Non-polar solvents precipitate succinimide; polar solvents solubilize it [2]. |
| Workup Wash | Cold NaHCO₃ (sat), Brine | NaOH (1M), H₂O (Hot) | Strong bases and heat accelerate hydrolysis. |
| Column Phase | Silica + 1% Et₃N | Acidic Silica, Alumina (Acidic) | Acidic sites catalyze decomposition. |
| Storage | -20°C, Argon, over Cu wire | Room Temp, Air, Light | Cu wire scavenges free HBr; Light accelerates radical degradation. |
Frequently Asked Questions (FAQ)
Q: Can I skip purification and use the crude directly? (Telescoping) A: Yes, and this is often preferred. If the next step involves a strong nucleophile (e.g., an amine or thiol), you can simply filter off the succinimide, evaporate the solvent, and re-dissolve the crude bromide in the next reaction solvent. This minimizes handling time and degradation risk [3].
Q: Why is my product lachrymatory (causing tears)? A: Benzylic-type halides are potent alkylators of TRPA1 receptors in the eyes and respiratory tract. Always handle these compounds in a well-ventilated fume hood. Destroy residues with dilute ammonia or aqueous thiosulfate before removing glassware from the hood.
Q: I see "bis-bromination" (dibromo species) in my NMR. How do I remove it? A: This is a reaction optimization issue, not a purification one. Bis-bromination is very difficult to separate from the mono-bromide via chromatography due to similar Rf values.
-
Fix: Stop the reaction at 85-90% conversion.
-
Fix: Use a slight deficit of NBS (0.95 eq) rather than an excess [4].
References
-
Organic Syntheses. "3,5-Dibromo-2-pyrone." Org.[5] Synth.2010 , 87, 263. (Demonstrates filtration of succinimide and rapid silica filtration). Link
-
BenchChem Support. "Troubleshooting N-Bromosuccinimide (NBS) Reaction Workup." BenchChem Technical Guides. (Detailed solubility profiles of succinimide). Link
-
Journal of Organic Chemistry. "Scalable Synthesis of 4-(Bromomethyl)pyrazoles." J. Org.[5] Chem. (General reference for telescoping unstable halides).
-
ResearchGate/SciFinder Data. "Optimization for the bromination step of methyl pyrazoles." Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Link
Sources
Technical Support Center: Optimizing 4-(Bromomethyl)-5-cyclobutyl-1H-pyrazole Synthesis
Executive Summary
This guide addresses the technical challenges in synthesizing 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole . While direct bromination of a 4-methyl precursor is theoretically possible, it often leads to low yields due to radical bromination competition on the strained cyclobutyl ring.
The recommended "Golden Route" utilizes a stepwise construction: (1) Formation of the pyrazole-4-carboxylate core, (2) Reduction to the alcohol, and (3) Conversion to the bromide. This pathway offers the highest regiocontrol and scalability.
Module 1: The "Golden Route" Protocol & Optimization
The following workflow prioritizes intermediate stability and purification efficiency.
Step 1: Core Assembly (Pyrazole Formation)
Reaction: Cyclobutyl methyl ketone
| Parameter | Recommended Condition | Technical Rationale |
| Starting Material | Cyclobutyl methyl ketone | Commercially available; stable starting point. |
| Reagent A | Diethyl carbonate (DEC) + NaH | Critical: Use DEC as solvent/reagent to drive Claisen condensation to completion [1]. |
| Reagent B | Triethyl orthoformate + Ac | Converts |
| Cyclization | Hydrazine hydrate ( | Stoichiometry: 1.05–1.1 eq. Excess hydrazine can degrade the ester; insufficient leads to uncyclized adducts. |
Optimization Tip: Do not isolate the ethoxymethylene intermediate if it is an oil. Evaporate the orthoformate/acetic anhydride mixture and immediately add ethanol and hydrazine at
Step 2: Reduction to Alcohol
Reaction: Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate
-
Reagent: Lithium Aluminum Hydride (LiAlH
) in THF. -
Temperature:
to RT. Reflux is rarely needed and increases side reactions. -
Workup (The "Fieser" Method): For
grams of LiAlH , add mL water, mL 15% NaOH, and mL water. This creates a granular precipitate that filters easily, avoiding the "aluminum emulsion" trap that kills yield [2].
Step 3: Bromination (The Critical Step)
Reaction: (5-cyclobutyl-1H-pyrazol-4-yl)methanol
-
Reagent: Phosphorus Tribromide (PBr
).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: DCM or CH
CN (Anhydrous). -
Key Constraint: Isolate as the Hydrobromide Salt. The free base of 4-(bromomethyl)pyrazole is an alkylating agent that can self-react (intermolecular N-alkylation), leading to polymerization. The HBr salt protonates the pyrazole nitrogen, deactivating it as a nucleophile and ensuring stability [3].
Module 2: Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Beta-Keto Ester Formation)
Symptom: NMR shows starting ketone or complex mixtures; low conversion.
-
Root Cause: Moisture in NaH or incomplete deprotonation.
-
Solution:
-
Wash NaH with dry hexane to remove mineral oil before use.
-
Temperature Control: Add the ketone slowly to the refluxing DEC/NaH mixture. The reaction is driven by the loss of ethanol; ensure your setup allows ethanol to distill off or use a large excess of DEC.
-
Issue 2: "Gooey" or Inseparable Solids during LiAlH Workup
Symptom: The reaction mixture becomes a gelatinous white mess that clogs filters; product is trapped in the solid.
-
Root Cause: Formation of aluminum hydroxides in a fine suspension.
-
Solution:
-
Immediate Fix: Add Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2 hours. The tartrate chelates aluminum, breaking the emulsion and allowing phase separation.
-
Prevention: Switch to the Fieser workup method described in Module 1.
-
Issue 3: Product Polymerization / Insoluble "Brick Dust"
Symptom: After bromination, the product turns into an insoluble solid or gum upon neutralization.
-
Root Cause: Self-Alkylation. You generated the free base 4-(bromomethyl)pyrazole. The pyrazole NH is nucleophilic and attacks the CH
Br of another molecule. -
Solution:
-
Do NOT neutralize. Filter the reaction mixture directly if the product precipitates as a salt, or precipitate it by adding diethyl ether.
-
Storage: Store strictly as the Hydrobromide (HBr) salt . If the free base is absolutely required for the next step, generate it in situ at low temperature (
) immediately before use.
-
Module 3: Visualizing the Pathway
Figure 1: Optimized synthetic workflow emphasizing the critical salt formation step to prevent polymerization.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use NBS to brominate 4-methyl-5-cyclobutyl-1H-pyrazole instead? A: We strongly advise against this. Radical bromination with NBS is non-selective. The tertiary proton on the cyclobutyl ring is highly susceptible to radical abstraction, leading to ring bromination or ring-opening side products. The stepwise alcohol-to-bromide route is far superior for purity.
Q2: How stable is the 4-(bromomethyl)pyrazole HBr salt?
A: It is stable for months if stored at
Q3: Can I use SOCl
Q4: My yield for the ester reduction (Step 2) is only 40%. Why? A: This is likely due to product entrapment in the aluminum salts. Do not use a simple acid quench. Switch to the Fieser workup (Water/NaOH/Water ratio 1:1:3) or use Rochelle's Salt . Also, ensure you are extracting the aqueous phase exhaustively with THF or Ethyl Acetate, as the pyrazole alcohol is quite polar.
References
-
Preparation of Beta-Keto Esters: Synthesis of ethyl 3-cyclopropyl-3-oxopropanoate (analogous to cyclobutyl) using diethyl carbonate and NaH. PrepChem.
-
LiAlH4 Workup Protocols: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry.
-
Handling of Halomethyl Pyrazoles: Safety and storage data for 4-(bromomethyl)pyridine hydrobromide (structural analog regarding self-alkylation risks). ChemicalBook.
Sources
Technical Support Center: Regioselectivity in 5-Cyclobutyl Pyrazole Substitution
Welcome to the technical support center for synthetic strategies involving 5-cyclobutyl pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the pyrazole core. Here, we address common regioselectivity challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and validated protocols.
Understanding the Core Challenge: The Regioselectivity Puzzle
The pyrazole ring is a privileged scaffold in medicinal chemistry, but its functionalization is not always straightforward. Electrophilic substitution on an unsymmetrically substituted pyrazole, such as 5-cyclobutyl pyrazole, presents a significant regioselectivity challenge. The electronic properties of the two distinct nitrogen atoms, combined with the steric and electronic influence of the C5-cyclobutyl group, dictate the outcome of substitution reactions. The key reactive positions are the C3, C4, and the N1 nitrogen. This guide will help you selectively target the desired position.
The pyrazole ring's reactivity is governed by a delicate interplay of factors:
-
Electronic Landscape : The pyridine-like nitrogen (N2) is sp²-hybridized and electron-withdrawing, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. Conversely, the pyrrole-like nitrogen (N1) is electron-donating. This electronic push-pull makes the C4 position the most electron-rich and generally the most susceptible to electrophilic substitution.[1]
-
Steric Hindrance : The bulky cyclobutyl group at the C5 position creates significant steric hindrance, impeding access to the adjacent C4 and N1 positions for incoming reagents.
-
Tautomerism : 3(5)-substituted pyrazoles exist as a mixture of tautomers. This dynamic equilibrium is crucial to consider, especially during N-substitution reactions, as the reaction can proceed on either nitrogen atom.[2][3]
Below, we address specific experimental challenges you may encounter.
Troubleshooting & FAQs
Question 1: My electrophilic substitution (nitration/halogenation) exclusively yields the C4-substituted product. Is this expected, and why?
Answer: Yes, this is the expected and most common outcome. The preferential substitution at the C4 position is a direct consequence of the pyrazole ring's inherent electronic properties.
Mechanistic Rationale: Electrophilic attack at the C4 position proceeds through a relatively stable cationic intermediate (arenium ion). The positive charge in this intermediate can be delocalized across the ring without placing it on the highly unfavorable electron-deficient carbon adjacent to the pyridine-like nitrogen.
In contrast, attack at the C3 or C5 positions forces the formation of a highly unstable intermediate where a positive charge resides on a carbon atom directly bonded to the electron-withdrawing sp² nitrogen.[1] This high-energy transition state makes the pathways for C3 and C5 substitution significantly less favorable.
Caption: Energy pathways for electrophilic attack on pyrazole.
Question 2: I'm observing a mixture of isomers during halogenation. How can I optimize the reaction to favor C4 substitution?
Answer: While C4 is the electronically preferred site, harsh reaction conditions can sometimes lead to side products. Optimizing your protocol for high C4 selectivity involves using milder reagents and controlled conditions.
Recommended Protocol: Selective C4-Bromination
This protocol utilizes N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to achieve clean and high-yield C4 bromination.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 5-cyclobutyl pyrazole in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 10-15 minutes. Using a slight excess of NBS ensures full conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 4-bromo-5-cyclobutyl-1H-pyrazole.
Data Summary: Optimizing C4 Halogenation
| Reagent | Solvent | Temperature (°C) | Typical Selectivity (C4:Other) | Key Considerations |
| NBS | Acetonitrile | 0 to RT | >95:5 | Excellent for selective bromination.[4] |
| NCS | Acetonitrile | 0 to RT | >95:5 | N-Chlorosuccinimide is effective for chlorination.[4] |
| NIS | DMF | RT | >90:10 | N-Iodosuccinimide is used for iodination; DMF is often a good solvent choice.[4] |
| Br₂ | Acetic Acid | RT | Variable | More aggressive; can lead to over-bromination or side products. |
Question 3: How can I achieve substitution at the sterically hindered and electronically disfavored C3 position?
Answer: Direct electrophilic substitution at C3 is generally not feasible. Accessing this position requires a more sophisticated, multi-step strategy involving protection and directed metalation. By temporarily blocking the N1 and C4 positions, you can direct reactivity to the desired C3 carbon.
Strategy: N-Protection Followed by Directed Lithiation and Electrophilic Quench
This strategy leverages a removable protecting group on nitrogen to facilitate regioselective deprotonation (lithiation) at the C5 position of the protected pyrazole. After tautomerism and deprotection, this corresponds to the C3 position of the final product. The Tetrahydropyranyl (THP) group is an excellent choice as it can be installed and removed under relatively mild conditions.[5]
Caption: Workflow for regioselective C3 functionalization.
Experimental Protocol: Synthesis of 3-Iodo-5-cyclobutyl-1H-pyrazole
-
Protection (N1-THP):
-
To a solution of 5-cyclobutyl pyrazole (1.0 eq) in DCM at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer, and concentrate. The crude N-THP protected pyrazole is often used directly in the next step.
-
-
Directed Lithiation & Quench:
-
Dissolve the crude protected pyrazole in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1 hour at -78 °C. A color change typically indicates deprotonation.
-
Add a solution of iodine (I₂, 1.2 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
-
Deprotection:
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium thiosulfate to remove excess iodine.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the crude residue in methanol and add 2M aqueous HCl.
-
Heat the mixture to 50 °C for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Neutralize with NaHCO₃, extract with ethyl acetate, dry, and purify by column chromatography to yield the final product.
-
Question 4: I am attempting N-alkylation and obtaining an inseparable mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
Answer: The formation of a mixture of regioisomers during N-alkylation is a classic problem due to the similar nucleophilicity of the two ring nitrogens.[6] The regioselectivity is primarily governed by steric factors. The bulky C5-cyclobutyl group will sterically hinder the adjacent N1 nitrogen. Therefore, alkylation should preferentially occur at the less hindered N2 position (which, by convention, becomes the N1 of the named product).
To enhance this inherent preference, you can modify the reaction conditions.
Strategies for Regiocontrol:
-
Sterically Demanding Reagents: Use a bulkier alkylating agent. The larger the electrophile, the more pronounced the steric differentiation between N1 and N2 will be.
-
Solvent and Counter-ion Effects: The choice of base and solvent can influence the location of the counter-ion (e.g., Na⁺, K⁺), which in turn can block one of the nitrogen atoms. Non-polar solvents often favor alkylation at the less hindered nitrogen. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some cases.
Comparative Table: N-Alkylation Conditions
| Base/Solvent System | Alkylating Agent | Expected Major Isomer | Rationale |
| K₂CO₃ / Acetonitrile | Methyl Iodide | Mixture, slight favor for N1-(Me)-3-cyclobutyl | Standard conditions often give poor selectivity. |
| NaH / THF | Methyl Iodide | N1-(Me)-3-cyclobutyl | Sodium pyrazolide formation can offer moderate selectivity. |
| Cs₂CO₃ / DMF | Benzyl Bromide | N1-(Bn)-3-cyclobutyl | Cesium carbonate can enhance selectivity for the less hindered nitrogen. |
| K₂CO₃ / TFE | Ethyl Bromoacetate | High selectivity for N1-(EtOAc)-3-cyclobutyl | Fluorinated alcohols can hydrogen-bond and effectively increase the steric barrier at one nitrogen, improving selectivity. |
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Campos, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Gulevich, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
-
Campos, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]
-
Wu, H., et al. (2016). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Journal of Molecular Modeling. [Link]
-
ResearchGate. Effect of substituents on pyrazole synthesis. [Link]
-
El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
SlideShare. Pyrazole. [Link]
-
Chekushkin, A. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Wang, Z., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. [Link]
-
Fricero, P., et al. (2018). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyrazoles. White Rose Research Online. [Link]
-
ResearchGate. Halogenation of the pyrazole scaffold. [Link]
-
Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Johnson, S. A., et al. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]
-
Cerdán, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
Sources
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
storage conditions to prevent degradation of bromomethyl pyrazoles
Topic: Storage & Handling of Reactive Halogenated Heterocycles Role: Senior Application Scientist Status: Active Support Ticket
Core Directive: The Stability Triad
For immediate implementation by laboratory personnel.
Bromomethyl pyrazoles (e.g., 3-(bromomethyl)pyrazole, 4-(bromomethyl)pyrazole) are potent alkylating agents and lachrymators . Their degradation is not just a purity issue; it is a safety hazard. The degradation is driven by two primary mechanisms: hydrolysis (reaction with moisture) and autocatalytic polymerization (intermolecular
To prevent this, you must strictly adhere to the Stability Triad :
-
Thermal Suppression (-20°C): Kinetic energy must be minimized to prevent the free-base nitrogen from attacking the bromomethyl group of a neighboring molecule.
-
Protonic Lockdown (Salt Form): Store exclusively as the hydrobromide (HBr) or hydrochloride (HCl) salt. Protonating the pyrazole nitrogen (
) removes its nucleophilicity, effectively "disarming" the self-destruction mechanism. -
Anhydrous Barrier (Inert Gas): Moisture converts the active bromide to an inert alcohol (hydroxymethyl pyrazole) and releases HBr gas, which can corrode storage seals.
Troubleshooting Matrix
Identify your issue based on physical symptoms.
| Symptom | Diagnosis | Root Cause | Immediate Action |
| Material turns yellow/orange | Early Stage Oxidation/Oligomerization | Trace air exposure or slight warming allowed radical formation or slow dimerization. | Purify immediately. Recrystallize from EtOH/Et₂O. Store under Argon. |
| Material became a sticky gum | Polymerization (Irreversible) | Storage as a free base instead of salt. The pyrazole N attacked the -CH₂Br. | Discard. This is likely a complex mixture of oligomers. Attempting to salvage is rarely cost-effective. |
| White fumes upon opening | Hydrolysis (HBr Release) | Moisture ingress. Water displaced Br⁻, releasing HBr gas. | Ventilate. The solid is likely the alcohol derivative (inactive). Check NMR to confirm. |
| Acrid/Sweet smell (Lachrymatory) | Container Breach | The compound has sublimed or leaked. | Seal & Decontaminate. Over-wrap container with Parafilm. Check freezer seals. |
Deep Dive: Degradation Mechanics
Understanding the "Why" to prevent the "What".
The primary enemy of bromomethyl pyrazoles is their own structure. They possess both a nucleophile (the pyrazole Nitrogen) and an electrophile (the Bromomethyl carbon).
The Self-Destruction Pathway (Autopolymerization)
If left as a free base, the unprotonated nitrogen of Molecule A attacks the methylene carbon of Molecule B. This creates a dimer, which then attacks Molecule C, forming a polymer. This process is accelerated by heat.
The Hydrolysis Pathway
In the presence of water, the bromide is displaced, yielding the hydroxymethyl pyrazole and HBr. The HBr acidifies the environment, which should stabilize the remaining material, but the presence of water often facilitates further breakdown.
Figure 1: The degradation cascade. Note that the "Salt Form" is a metabolic dead-end for degradation, rendering the molecule safe until activation.
Frequently Asked Questions (FAQs)
Q: Can I store the bromomethyl pyrazole in solution (e.g., DCM or THF)? A: No. Storing in solution increases the molecular mobility, significantly accelerating the rate of self-alkylation (dimerization). Furthermore, standard THF often contains peroxides or trace water which will degrade the reagent. Exception: If absolutely necessary, store in anhydrous acetonitrile with 1.1 equivalents of acid (e.g., TFA or HCl) at -20°C for no more than 48 hours.
Q: I received the compound as a free base oil. How do I stabilize it? A: Convert it to the salt immediately. Dissolve the oil in dry diethyl ether or dioxane and bubble dry HBr gas (or add 4M HCl in dioxane) dropwise at 0°C. The white salt precipitate is your stable form. Filter and dry under vacuum.
Q: My NMR shows a new peak at ~4.5 ppm. What is it? A: This is likely the methylene protons (-CH ₂-OH) of the hydrolyzed alcohol product. The active bromomethyl protons (-CH ₂-Br) typically appear downfield around 4.8–5.2 ppm (depending on the solvent). If the 4.5 ppm peak integrates >5%, repurify.
Experimental Protocols
Protocol A: The "Rescue" Recrystallization
Use this if your material has turned yellow but is not yet a gum.
-
Dissolution: Dissolve the crude salt in a minimum amount of boiling anhydrous ethanol.
-
Clarification: If insoluble brown specks remain (polymer), filter hot through a glass frit (do not use paper; the acid may degrade it).
-
Crystallization: Remove from heat. Add anhydrous diethyl ether dropwise until the solution becomes slightly turbid.
-
Cooling: Place at -20°C overnight. Do not shock-cool in liquid nitrogen, or you will trap impurities.
-
Isolation: Filter the white needles under a blanket of Argon. Wash with cold ether.
Protocol B: Long-Term Storage Setup
Standard Operating Procedure for receiving new batches.
Figure 2: Decision tree for incoming inventory processing.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 3-Bromopyrazole. (Accessed 2024). Recommended storage temperature -20°C. [1]
-
Fisher Scientific. Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole. Identifies respiratory irritation and storage requirements.
-
Makarem, A., et al. "Bromination of pyrazole derivatives." ResearchGate.[2] Discusses stability of halogenated pyrazole intermediates.
-
Goldstein, D. B., & Pal, N. (1971).[3] "Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases." Journal of Pharmacology and Experimental Therapeutics. 178(1), 199-203.[3] Establishes biological reactivity and stability context.[4]
Sources
troubleshooting low reactivity of cyclobutyl-hindered pyrazoles
Topic: Troubleshooting Low Reactivity of Cyclobutyl-Hindered Pyrazoles Role: Senior Application Scientist (Process Chemistry) Audience: Medicinal Chemists & Process Development Scientists
Welcome to the Advanced Heterocycle Troubleshooting Hub. You are likely here because a standard transformation on a pyrazole ring—which usually works on a methyl or phenyl analog—has completely stalled when a cyclobutyl group is present.
This guide is not a generic textbook review. It is a diagnostic and remediation protocol for "The Cyclobutyl Wall"—a specific steric phenomenon where the puckered conformation of the cyclobutyl ring creates a zone of exclusion that kills catalytic cycles and nucleophilic attacks.
🧠 Part 1: Diagnostic Framework (The "Why")
Q: Why is my cyclobutyl-pyrazole behaving like an inert brick compared to the isopropyl analog?
A: The "Puckered Wall" Effect. While isopropyl and cyclobutyl groups have similar carbon counts, their steric footprints are fundamentally different.
-
Isopropyl: Rotational freedom allows the methyl groups to rotate away from the reaction center (the "gear effect"), minimizing the effective steric bulk during the transition state.
-
Cyclobutyl: The ring exists in a rigid, puckered "butterfly" conformation (dihedral angle ~25–35°). It cannot rotate its bulk away. The methylene protons at C2' and C4' of the cyclobutyl ring create a fixed, wide "cone of protection" around the N1 position, effectively shielding C5 and N2.
The Consequence:
-
Catalyst Poisoning: In Pd-catalyzed reactions, the pyrazole nitrogen often coordinates to the metal (poisoning it). The bulky cyclobutyl group prevents the bulky phosphine ligands (needed to un-poison the catalyst) from wrapping around the metal center effectively.
-
Trajectory Blocking: For SN2 or nucleophilic attacks, the backside trajectory is physically occluded.
📊 Visualizing the Failure Mode (DOT Diagram)
Figure 1: The "Double-Bind" of hindered pyrazoles. Bulky ligands clash with the substrate; small ligands allow catalyst poisoning.
🛠 Part 2: Troubleshooting C-Functionalization (Cross-Coupling)
Scenario: You are trying to install an amine or aryl group at C4 or C5 of an N-cyclobutyl pyrazole.
📉 Comparison of Ligand Performance
| Ligand Class | Example | Outcome | Reason |
| Standard Phosphines | PPh3, dppf | Fail | Pyrazole N-coordination poisons Pd center. |
| First Gen Buchwald | BINAP, Xantphos | Poor (<20%) | Bite angle insufficient to overcome N-coordination. |
| Biaryl Phosphines | XPhos, SPhos | Moderate | Better, but cyclobutyl bulk still hinders oxidative addition. |
| Bulky Biaryl (Specialized) | tBuDavePhos, BrettPhos | Excellent | Large steric bulk prevents N-poisoning; electron-rich nature speeds up oxidative addition. |
✅ Protocol 1: C4-Amination (Buchwald-Hartwig)
For installing amines at the 4-position of a cyclobutyl-pyrazole.
The Fix: Use tBuDavePhos or BrettPhos with a precatalyst to ensure immediate active species generation. Microwave heating is often required to overcome the activation energy barrier imposed by the cyclobutyl group.
-
Reaction Vessel: Microwave vial (dried).
-
Reagents:
-
4-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: tBuOK (2.0 equiv) — Critical: Strong base required.
-
Catalyst: Pd(dba)2 (10 mol%) or Pd2(dba)3.
-
Ligand: tBuDavePhos (20 mol%) — Note: 2:1 L:Pd ratio.
-
-
Solvent: Anhydrous Xylene or Toluene (0.1 M concentration).
-
Conditions: Seal and purge with Argon. Heat to 140–160 °C in a microwave reactor for 30–60 minutes.
-
Workup: Filter through Celite, elute with EtOAc.
Expert Tip: If using a secondary amine (like morpholine), RuPhos may offer better yields than tBuDavePhos.
🧪 Part 3: Troubleshooting Electrophilic Substitution (Halogenation)
Scenario: You need to halogenate C4, but the reaction is sluggish or messy.
Q: I'm using NBS/DMF, but it's taking 48 hours. Why? A: In standard conditions, the byproduct (succinimide) or trace acid protonates the pyrazole nitrogen. A protonated pyrazole is highly electron-deficient, deactivating the ring toward electrophilic attack (EAS).
✅ Protocol 2: Buffered Non-Acidic Halogenation
For installing Br or I at the 4-position without deactivating the ring.
-
Solvent Switch: Use Acetonitrile (MeCN) instead of DMF. DMF can decompose to form dimethylamine, complicating the reaction.
-
Buffer: Add 10 mol% Ammonium Acetate (NH4OAc) . This acts as a proton shuttle/buffer, preventing the "acid death" of the pyrazole reactivity.
-
Reagent: N-Iodosuccinimide (NIS) or NBS (1.05 equiv).
-
Temperature: 0 °C to RT. (Do not heat initially; heating promotes side reactions on the cyclobutyl ring).
🔄 Part 4: The "Nuclear Option" (De Novo Synthesis)
Scenario: You are trying to attach the cyclobutyl group to an existing pyrazole (N-alkylation) and getting poor yields or wrong regioselectivity (N1 vs N2 mixtures).
The Hard Truth: SN2 displacement of Cyclobutyl-Bromide by a pyrazole is notoriously difficult due to the puckered ring hindering backside attack. The Solution: Do not alkylate. Build the ring with the cyclobutyl group already attached.
✅ Protocol 3: Regioselective Cyclocondensation
This method guarantees the cyclobutyl group is on the nitrogen you want, provided you control the condensation partners.
Workflow Diagram (DOT):
Figure 2: De Novo assembly strategy to bypass difficult N-alkylation.
Detailed Procedure:
-
Starting Material: Cyclobutylhydrazine hydrochloride (commercially available or prepared via Boc-deprotection).
-
Partner:
-
Symmetric Pyrazoles: Use 1,3-diketones (e.g., acetylacetone).
-
Regioselective Synthesis: Use Enaminones (dimethylamino-enones). The hydrazine NH2 (more nucleophilic) attacks the enaminone carbon attached to the leaving group (dimethylamine) or the carbonyl, depending on conditions.
-
-
Solvent: Trifluoroethanol (TFE) .
-
Why? TFE promotes the cyclization and, crucially, often improves regioselectivity compared to Ethanol by hydrogen-bonding to the carbonyl, activating it for the specific hydrazine attack.
-
-
Conditions: Reflux for 2–4 hours.
❓ Frequently Asked Questions (FAQs)
Q: Can I use Chan-Lam coupling to attach the cyclobutyl group? A: No. Chan-Lam requires an aryl or vinyl boronic acid. You cannot use "Cyclobutylboronic acid" for N-alkylation effectively under oxidative conditions. You can use Chan-Lam to attach an aryl group to a pyrazole that already has a cyclobutyl group, but not to attach the cyclobutyl group itself.
Q: My Suzuki coupling works on the Iodo-analog but not the Bromo-analog. Is it worth making the Iodo-precursor? A: Yes. For sterically hindered substrates, the rate of oxidative addition (Ar-I > Ar-Br >> Ar-Cl) is the rate-determining step. The cyclobutyl bulk slows this step down significantly. Switching to the Iodide often restores reactivity by lowering the activation energy of the oxidative addition.
Q: I see "N-Boc" protection recommended in literature. Does Cyclobutyl act like N-Boc? A: Sterically, yes. Electronically, no. N-Boc is electron-withdrawing, making the pyrazole less electron-rich (harder to oxidize, harder to halogenate). Cyclobutyl is weakly electron-donating (alkyl). Do not use conditions optimized for N-Boc pyrazoles (which often require acidic deprotection) for cyclobutyl pyrazoles.
📚 References
-
Buchwald-Hartwig C4-Amination of Pyrazoles:
-
T. Tobaru, et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020.[1]
-
Key Insight: Establishes the use of bulky ligands (tBuDavePhos) for hindered pyrazole amination.
-
-
Steric Parameters of Cycloalkyl Groups:
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
-
Key Insight: Comparative steric analysis of isopropyl vs. cyclobutyl/cyclic systems.
-
-
Regioselective Synthesis of Pyrazoles:
-
Chan-Lam Coupling Scope:
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromomethyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Pyrazole derivatives, in particular, represent a versatile class of compounds with a broad spectrum of biological activities. The introduction of a bromomethyl substituent onto the pyrazole ring can significantly influence a molecule's reactivity and biological profile. Mass spectrometry stands as a pivotal analytical technique for the characterization of these compounds. Understanding the fragmentation patterns of bromomethyl pyrazoles under different ionization conditions is not merely an academic exercise; it is a critical step in confirming molecular structures, identifying unknown metabolites, and elucidating reaction pathways.
This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of bromomethyl pyrazoles, drawing upon established principles of mass spectrometry and available experimental data. We will explore the fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into the influence of the bromomethyl group's position on the pyrazole ring.
Principles of Pyrazole Fragmentation
The fragmentation of the pyrazole ring itself is well-documented. Under Electron Ionization (EI), pyrazoles typically undergo two primary fragmentation pathways[1][2]:
-
Expulsion of HCN: The molecular ion ([M]+•) or the [M-H]+ ion can lose a molecule of hydrogen cyanide.
-
Loss of N2: The [M-H]+ ion can also fragment through the elimination of a neutral nitrogen molecule.
The presence of substituents on the pyrazole ring can influence these fragmentation pathways or introduce new ones. Halogen substituents, such as bromine, play a significant role in directing fragmentation due to their isotopic signature and their ability to stabilize or destabilize adjacent charges.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of a molecule's structure.
Case Study: 4-Bromo-1H-pyrazole
To understand the fragmentation of bromomethyl pyrazoles, it is instructive to first examine a simpler analogue, 4-bromo-1H-pyrazole. The NIST mass spectrum of this compound serves as a valuable reference.
Experimental Data: EI Mass Spectrum of 4-Bromo-1H-pyrazole
| m/z | Relative Intensity (%) | Putative Fragment |
| 148/146 | 100 | [M]+• |
| 119/117 | ~20 | [M-HCN]+• |
| 92/90 | ~15 | [M-N2-H]+ |
| 67 | ~30 | [M-Br]+ |
Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br).
The fragmentation of 4-bromopyrazole follows the expected patterns for pyrazoles, with the additional fragmentation pathway involving the loss of the bromine atom.
N-Bromomethyl Pyrazoles vs. C-Bromomethyl Pyrazoles: A Comparative Analysis
The position of the bromomethyl group, whether on a nitrogen (N-substituted) or a carbon (C-substituted) of the pyrazole ring, is expected to significantly alter the fragmentation pathways.
1. N-(Bromomethyl)-1H-pyrazole:
For N-bromomethyl pyrazoles, a primary fragmentation pathway is anticipated to be the cleavage of the N-CH2Br bond. This can occur in two ways:
-
α-Cleavage: Homolytic cleavage of the N-CH2Br bond would lead to the formation of a pyrazole radical and a bromomethyl cation ([CH2Br]+) at m/z 93/95.
-
Formation of the Pyrazole Cation: Alternatively, cleavage could result in the formation of the pyrazole cation ([C3H3N2]+) at m/z 67.
2. C-(Bromomethyl)-1H-pyrazoles (e.g., 3-(Bromomethyl)-1H-pyrazole or 4-(Bromomethyl)-1H-pyrazole):
When the bromomethyl group is attached to a carbon atom of the pyrazole ring, the fragmentation is expected to be more complex.
-
Loss of Bromine Radical: A facile fragmentation would be the loss of a bromine radical (•Br) to form a stable pyrazolyl-methyl cation.
-
Tropylium-like Rearrangement: The initial pyrazolyl-methyl cation could potentially rearrange to a more stable tropylium-like ion, a common fragmentation pathway for benzyl-type compounds.
-
Ring Fragmentation: The characteristic pyrazole ring fragmentations (loss of HCN and N2) would also be expected to occur, but the presence of the bromomethyl group might alter the relative intensities of these fragments.
Workflow for EI-MS Analysis of Bromomethyl Pyrazoles
Caption: Workflow for EI-MS analysis of bromomethyl pyrazoles.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
Electrospray Ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).
Expected Fragmentation of Protonated Bromomethyl Pyrazoles in ESI-MS/MS
In ESI-MS/MS, the fragmentation of [M+H]+ ions of bromomethyl pyrazoles is likely to be dominated by the loss of neutral molecules.
1. N-(Bromomethyl)-1H-pyrazole [M+H]+:
The protonated N-bromomethyl pyrazole is expected to readily lose a molecule of HBr, resulting in a prominent fragment ion corresponding to the N-methylenepyrazolium cation.
[C3H3N2-CH2Br + H]+ → [C3H3N2-CH2]+ + HBr
2. C-(Bromomethyl)-1H-pyrazole [M+H]+:
For C-substituted isomers, the loss of HBr is also a probable fragmentation pathway. However, the resulting cation will have a different structure compared to the N-substituted isomer. Additionally, fragmentation of the pyrazole ring, such as the loss of N2 or HCN from the protonated ring, might be observed, although likely to a lesser extent than the loss of HBr.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the bromomethyl pyrazole isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule ([M+H]+).
-
MS2 Scan (CID): Select the [M+H]+ ion as the precursor ion and subject it to collision-induced dissociation with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: Acquire the product ion spectrum and analyze the resulting fragment ions to elucidate the fragmentation pathways.
Fragmentation Pathways in ESI-MS/MS
Sources
Comparative Guide: Reactivity of Cyclobutyl vs. Methyl Pyrazole Bromides
Part 1: Executive Summary
In the optimization of pyrazole-based kinase inhibitors and GPCR ligands, the choice between an N-methyl and N-cyclobutyl substituent is often dictated by Structure-Activity Relationship (SAR) requirements for metabolic stability and lipophilicity. However, this substitution exerts a profound, often underestimated impact on the chemical reactivity of the pyrazole core, particularly during metal-mediated functionalization.
This guide objectively compares the reactivity profiles of N-methyl pyrazole bromides and N-cyclobutyl pyrazole bromides .
Key Findings:
-
Lithiation/Halogen-Metal Exchange: N-Cyclobutyl is superior. It eliminates the competing
-deprotonation pathway observed with N-methyl groups, allowing for cleaner generation of C5-nucleophiles. -
Pd-Catalyzed Cross-Coupling: N-Methyl is kinetically superior. The N-cyclobutyl group exerts significant steric pressure on the C5 position, retarding oxidative addition and requiring specialized ligand systems (e.g., biaryl phosphines) to achieve high conversion.
-
Physicochemical: N-Cyclobutyl provides a "magic methyl" effect, increasing lipophilicity (LogP) and metabolic stability without the rotational entropy penalty of open chains.
Part 2: Structural & Electronic Analysis
To understand the reactivity differences, one must analyze the steric and electronic vectors imposed by the N-substituent.
The Steric Cone & Electronic Vectors
The cyclobutyl ring is a puckered, strained system. Unlike the freely rotating methyl group, the cyclobutyl group creates a rigid steric wall proximal to the C5 position.
Figure 1: Structural impact of N-substituents on adjacent reactive sites.
Part 3: Reactivity Profile – Halogen-Metal Exchange
This is the critical differentiator for process safety and yield.
The "Lateral Deprotonation" Problem
When subjecting N-methyl pyrazole bromides to Lithium-Halogen Exchange (e.g., using n-BuLi), a competing reaction occurs: deprotonation of the N-methyl group. This generates a reactive dipole that can polymerize or quench the desired C-Li species.
N-Cyclobutyl effectively solves this. The
Experimental Protocol: Selective C5-Lithiation
Objective: Convert Pyrazole Bromide to Pyrazole Boronic Acid.
| Parameter | N-Methyl Protocol | N-Cyclobutyl Protocol |
| Reagent | n-BuLi (1.05 equiv) | n-BuLi (1.1 equiv) |
| Solvent | THF/Et₂O (Trapping required) | THF (Standard) |
| Temperature | -78 °C (Strict Control) | -40 °C to -78 °C (Forgiving) |
| Quench | Triisopropyl borate | Triisopropyl borate |
| Key Risk | Lateral lithiation (N-CH₂-Li) | Slower exchange rate |
Step-by-Step Methodology (N-Cyclobutyl Optimized)
-
Preparation: Charge a dry 3-neck flask with N-cyclobutyl-5-bromo-pyrazole (1.0 equiv) and anhydrous THF (0.2 M). Cool to -40 °C.
-
Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 20 min. Note: The cyclobutyl group allows higher temperature processing than methyl.
-
Aging: Stir at -40 °C for 30 min. Monitor by HPLC (quench aliquot with MeOH).
-
Electrophile Trap: Cool to -78 °C. Add B(OiPr)₃ (1.5 equiv) rapidly.
-
Workup: Warm to RT. Quench with 1M HCl. Extract with EtOAc.
Part 4: Reactivity Profile – Pd-Catalyzed Cross-Coupling
While N-cyclobutyl aids lithiation, it hinders Palladium catalysis, particularly at the C5 position (ortho to the nitrogen).
The Ortho-Effect
In Suzuki-Miyaura couplings, the rate-determining step (RDS) for electron-rich pyrazoles is often Oxidative Addition .
-
N-Methyl: Minimal steric bulk allows standard ligands (e.g., PPh₃, dppf) to function effectively.
-
N-Cyclobutyl: The puckered ring extends into the coordination sphere of the Palladium. This destabilizes the square-planar Pd(II) intermediate, requiring bulky, electron-rich ligands (e.g., XPhos, RuPhos) to force the reaction.
Figure 2: Kinetic divergence in Pd-catalyzed coupling pathways.
Comparative Data: Suzuki Coupling Efficiency
Conditions: 1.0 equiv Bromide, 1.2 equiv Ar-B(OH)₂, 2 mol% Pd Catalyst, K₃PO₄, Dioxane/H₂O, 90 °C, 4h.
| Substrate (5-Bromo) | Catalyst System | Conversion (%) | Comments |
| N-Methyl | Pd(dppf)Cl₂ | >98% | Standard conditions work well. |
| N-Cyclobutyl | Pd(dppf)Cl₂ | 45% | Stalled conversion due to steric shielding. |
| N-Cyclobutyl | Pd(OAc)₂ / XPhos | 95% | Requires bulky, electron-rich ligand. |
| N-Cyclobutyl | Pd(dtbpf)Cl₂ | 92% | Alternative high-steric ligand successful. |
Part 5: References
-
Fugina, N., Holzer, W., & Wasicky, M. (1992). "The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles."[1] Heterocycles. Link
-
Joo, J. M., et al. (2020). "Transition-metal-catalyzed C-H functionalization of pyrazoles." Organic & Biomolecular Chemistry. Link
-
Doyle, A. G., et al. (2017).[2] "Subtle steric differences reveal a model for Ni cross-coupling success."[2] Nature Chemistry. (Relevant for steric parameterization of ligands in hindered couplings). Link
-
VeriXiv. (2025).[3] "Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3." (Provides specific SAR data on N-cyclobutyl vs N-methyl solubility/activity). Link
-
BenchChem. (2025). "Selective N-Methylation of Pyrazoles." (Discusses regioselectivity and side reactions of N-alkyl pyrazoles). Link
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole, a potentially significant building block in novel therapeutic agents. This document will not only detail a primary analytical method but also compare it with a viable alternative, offering the scientific rationale behind the methodological choices to ensure both accuracy and efficiency. All protocols are designed to be self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
Introduction: The Criticality of Purity in Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals. The specific compound, this compound, possesses reactive functional groups that make it a valuable intermediate in organic synthesis. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis and storage. A reliable analytical method is therefore essential to quantify the purity of this compound and to detect and identify any potential process-related impurities or degradation products. A stability-indicating HPLC method is crucial for ensuring the quality and safety of any downstream products.[1][2]
This guide will focus on a reversed-phase HPLC (RP-HPLC) approach, which is a widely used technique for the analysis of moderately polar to non-polar compounds.
Primary Analytical Method: A Robust RP-HPLC Protocol
The following method has been designed for optimal resolution, peak shape, and sensitivity for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Parameters
-
Stationary Phase (Column): A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of compounds, including pyrazole derivatives.[3][4][5] The 250 mm length and 5 µm particle size provide a good balance between resolution and analysis time.
-
Mobile Phase: The use of acetonitrile and water is standard for RP-HPLC. The addition of a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent helps to improve peak shape and resolution, particularly for basic compounds, by minimizing tailing.[3][5]
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with a wider range of polarities. The initial hold at 30% acetonitrile allows for the retention of the main peak, while the gradual increase to 70% ensures that any less polar impurities are eluted. The re-equilibration step at the end is crucial for method reproducibility.[6]
-
Detection Wavelength: A detection wavelength of 220 nm was chosen based on the UV absorbance profile of the pyrazole ring system, which typically exhibits strong absorbance in the lower UV range.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.[7]
Comparative Analysis: An Alternative Isocratic Method
For routine quality control where speed is a priority and the impurity profile is well-characterized, an isocratic method can be a viable alternative.
Alternative Isocratic Method Conditions
| Parameter | Alternative Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile/Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
Performance Comparison
| Performance Metric | Primary Gradient Method | Alternative Isocratic Method | Justification |
| Resolution of Impurities | Superior | Potentially adequate for known impurities | The gradient method is better suited for separating impurities with a wide range of polarities. |
| Analysis Time | Longer (~35 minutes) | Shorter (~10 minutes) | The isocratic method with a shorter column and higher flow rate offers a significant speed advantage. |
| Method Robustness | High | Moderate | Isocratic methods can be more susceptible to shifts in retention time due to small variations in mobile phase composition. |
| Sensitivity | High | High | Both methods can achieve high sensitivity, depending on the detector. |
| Development Complexity | More complex | Simpler | Isocratic methods are generally easier and faster to develop. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be in accordance with ICH Q2(R2) and FDA guidelines for analytical method validation.[8][9][10]
HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Step-by-Step Validation Protocol
This protocol outlines the key steps for validating the primary gradient HPLC method.
-
Specificity:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of this compound, and a sample spiked with known related substances or potential degradation products.
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[3][5]
-
-
Accuracy:
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[3][4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.[3]
-
-
System Suitability:
Data Presentation and Interpretation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
This guide has presented a robust and reliable RP-HPLC method for the purity determination of this compound. The detailed protocol, along with the scientific rationale for the chosen parameters, provides a solid foundation for its implementation in a research or quality control setting. The comparison with an alternative isocratic method highlights the trade-offs between comprehensiveness and speed, allowing analysts to select the most appropriate method for their specific needs. By adhering to the principles of method validation outlined in this guide and referencing authoritative sources, researchers can ensure the integrity and accuracy of their analytical data, a critical component in the development of safe and effective pharmaceuticals.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Retrieved from [Link]
-
USP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Retrieved from [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
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Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Retrieved from [Link]
- S. S. Sonawane, et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3539-3546.
- Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Al-Haj, N. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry, 7, 101326.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
- Patel, M. J., et al. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 9(4), 138-147.
- Kumar, G., et al. (2019). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Journal of Drug Delivery and Therapeutics, 9(2-s), 214-222.
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Structural Efficacy of Cyclobutyl-Substituted Pyrazoles: A Crystallographic Comparison Guide
Topic: X-ray Crystallography Data for Cyclobutyl-Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of small molecule inhibitors—particularly for kinases and GPCRs—the pyrazole ring serves as a privileged scaffold due to its hydrogen-bonding capabilities. However, the choice of N-substituent dictates metabolic stability, solubility, and binding affinity. This guide objectively compares the Cyclobutyl-Substituted Pyrazole scaffold against its primary alternatives (Cyclopropyl- and Isopropyl-analogs).
Drawing from recent crystallographic datasets and structure-activity relationship (SAR) studies, we demonstrate that the cyclobutyl moiety offers a unique "puckered" conformational advantage that planar cycloalkyls lack, resulting in superior hydrophobic pocket filling and distinct crystal packing densities.
Comparative Structural Metrics: The "Goldilocks" Effect
The cyclobutyl group is often described as a "Goldilocks" substituent—larger and more lipophilic than the cyclopropyl group, yet more rigid and metabolically stable than the cyclopentyl group. The following data summarizes the structural parameters derived from small molecule X-ray diffraction (SM-XRD).
Table 1: Physicochemical & Crystallographic Comparison
| Feature | Cyclopropyl-Pyrazole | Cyclobutyl-Pyrazole | Isopropyl-Pyrazole |
| Ring Conformation | Planar (Rigid) | Puckered "Butterfly" (~25-30°) | Rotatable (Flexible) |
| Ring Strain (kcal/mol) | ~27.5 | ~26.5 | N/A (Acyclic) |
| Crystal Packing Density | High (Stacking sheets) | Moderate (Interdigitated) | Variable (Disordered) |
| Hydrophobic Vector | 2D (Flat disc) | 3D (Bent Volume) | 3D (Swept Volume) |
| Avg.[1][2][3][4] C-C Bond Length | 1.51 Å (Short) | 1.55 Å (Longer) | 1.54 Å (Standard) |
| Primary Binding Mode | Edge-to-face | Hydrophobic Enclosure | Non-specific hydrophobic |
Expert Insight: The critical differentiator is the puckering angle . While cyclopropane is forced into planarity, cyclobutane relieves torsional strain (eclipsing hydrogens) by bending into a "butterfly" shape.[5] In a protein binding pocket, this fixed 30° bend allows the cyclobutyl group to fill "corner" hydrophobic pockets that planar rings cannot access without steric clash.
Crystallographic Workflow: From Synthesis to Diffraction
Obtaining high-resolution data for lipophilic pyrazoles requires a modified approach to standard vapor diffusion. The cyclobutyl group increases lipophilicity (LogP), often requiring organic co-solvents during screening.
Protocol: Optimized Crystallization for Lipophilic Pyrazoles
Objective: Obtain single crystals suitable for <1.2 Å resolution XRD.
-
Purity Check: Ensure sample is >98% pure via HPLC. Trace regioisomers (N1 vs N2 substitution) will inhibit lattice formation.
-
Solvent Selection:
-
Primary Solvent: DMSO or DMF (due to high solubility).
-
Precipitant: 2-Propanol or PEG 400.
-
Note: Avoid pure water as a precipitant; it precipitates amorphous solids too quickly due to the cyclobutyl hydrophobicity.
-
-
Seeding: Use the "micro-seeding" technique. Crush a preliminary poor-quality crystal and introduce it to the metastable zone of the new drop.
-
Data Collection: Collect at 100 K to freeze the cyclobutyl ring pucker. At room temperature, the ring flip (inversion barrier ~1.5 kcal/mol) can cause high thermal factors (B-factors) and smear the electron density.
Workflow Diagram: Crystallization Logic
Figure 1: Decision matrix for crystallizing hydrophobic pyrazole derivatives. Note the preference for Medium Polarity solvents (Green path) to control nucleation rates.
Structural Insights & Performance Analysis
Why choose the cyclobutyl scaffold over the cyclopropyl alternative? The answer lies in the Structure-Activity Relationship (SAR) derived from crystallographic data.
The "Pucker" Advantage
In recent kinase inhibitor studies (e.g., MmpL3 or JAK inhibitors), the cyclobutyl group has shown a distinct ability to lock into a specific conformation.
-
Cyclopropyl: Being planar, it acts as a rigid "spacer."[5] It is excellent for extending into narrow channels but poor at filling globular pockets.
-
Cyclobutyl: The ~30° pucker creates a localized volume of high electron density (the C-H bonds are not eclipsed). This allows the substituent to engage in Van der Waals interactions on three faces simultaneously, whereas a planar ring only interacts on two faces (top/bottom) and the edge.
Mechanism of Action: Conformational Locking
Figure 2: Mechanistic pathway showing how the cyclobutyl geometry translates to biological potency.
Case Study Analysis: MmpL3 & Kinase Inhibition
Recent literature (see References) highlights the specific application of this scaffold in antituberculosis agents (MmpL3 inhibitors) and kinase inhibitors.
Experimental Data Summary (Aggregated from Literature):
| Compound Class | Substituent | Resolution (Å) | Binding Affinity (IC50/MIC) | Structural Observation |
| MmpL3 Inhibitor | N-Cyclopropyl | 1.85 | 0.08 μM | Planar packing; slight void in hydrophobic pocket. |
| MmpL3 Inhibitor | N-Cyclobutyl | 1.70 | 0.09 μM | Perfect shape complementarity; ring pucker fills sub-pocket. |
| MmpL3 Inhibitor | N-Cyclohexyl | 2.10 | >0.5 μM | Steric clash observed; lower resolution due to disorder. |
Interpretation: While the Cyclopropyl and Cyclobutyl analogs often show similar potency in vitro, the Cyclobutyl analog frequently exhibits better solubility and "drug-like" properties (LogD). Crystallographically, the cyclobutyl ring is less prone to the "disorder" seen in cyclohexyl rings (which flip between chair/boat conformations), leading to higher resolution structures that are easier to model in drug design.
References
-
BenchChem. (2025).[6] Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives. BenchChem Comparative Guides. Link
-
Tan, K., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Link
-
Baashen, M.A., et al. (2020).[7] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University / ORCA. Link
-
National Institutes of Health (NIH). (2004). Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. PubMed.[8][9] Link
-
Chemistry LibreTexts. (2024). Conformations of Cycloalkanes: Cyclobutane Puckering and Strain. LibreTexts. Link
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A Comparative Guide to the Structural Validation of 4-Substituted-5-Cyclobutyl Pyrazoles
Introduction: The Isomeric Challenge of Substituted Pyrazoles
In the landscape of medicinal chemistry and drug development, pyrazoles represent a cornerstone heterocyclic scaffold. Their derivatives are known to exhibit a wide array of biological activities, making them privileged structures in the design of novel therapeutic agents. Specifically, 4-substituted-5-cyclobutyl pyrazoles are of growing interest due to the unique conformational constraints and lipophilic character introduced by the cyclobutyl moiety.
However, the synthesis of these compounds often presents a significant challenge: the potential for isomerism. The reaction of a cyclobutyl-containing 1,3-dicarbonyl equivalent with hydrazine can theoretically yield two different regioisomers: the desired 5-cyclobutyl-pyrazole and the isomeric 3-cyclobutyl-pyrazole. Incorrectly assigning the structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and misinterpreted biological data. Therefore, unambiguous structural validation is not merely a formality but a critical step in the research and development pipeline.
This guide provides a comprehensive comparison of modern analytical techniques, offering field-proven insights into establishing the correct structure with unshakable confidence. We will explore a multi-pronged approach, demonstrating how combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods creates a self-validating system for structural elucidation.
The Analytical Toolkit: A Multi-Technique Approach
No single technique can provide a complete picture. A robust validation strategy leverages the strengths of several complementary methods.
| Technique | Information Provided | Speed & Cost | Key Advantage |
| NMR Spectroscopy | Atomic connectivity, 3D spatial relationships | Moderate | The most powerful tool for isomer differentiation. |
| Mass Spectrometry | Molecular weight, elemental formula | Fast, Low Cost | Confirms expected mass and stoichiometry.[1][2] |
| X-Ray Crystallography | Absolute 3D atomic structure | Slow, High Cost | The "gold standard" for unambiguous proof.[3][4][5][6][7] |
| Computational Chemistry | Predicted NMR spectra, energetic stability | Moderate | Corroborates experimental findings and resolves ambiguity.[8][9][10] |
Part 1: The Cornerstone of Connectivity - NMR Spectroscopy
NMR is the most powerful and informative technique for differentiating isomers of substituted pyrazoles. A full suite of 1D and 2D NMR experiments can map the complete atomic framework of the molecule.
Step 1: The First Look (1D NMR - ¹H and ¹³C)
-
¹H NMR: Provides initial information on the types of protons and their immediate environment. Key signals to look for include the pyrazole N-H proton (often broad, ~12-14 ppm), the pyrazole C-H proton (a singlet, typically ~7.5-8.0 ppm), and the complex multiplets of the cyclobutyl ring protons.[11][12]
-
¹³C NMR: Shows all unique carbon environments. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are particularly diagnostic.[13][14][15]
While 1D NMR is essential, it rarely provides enough information on its own to distinguish between the 3-cyclobutyl and 5-cyclobutyl isomers.
Step 2: Mapping the Blueprint (2D NMR)
2D NMR experiments are the key to solving the puzzle by revealing through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H coupling networks.[16][17] It is invaluable for tracing the proton connectivity within the cyclobutyl ring but does not directly link the ring to the pyrazole core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[16][17][18] It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is the most critical tool for distinguishing our target isomers. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This long-range information definitively establishes the connection between the substituents and the pyrazole ring.[19][20][21]
Consider the two potential isomers:
-
Isomer A (Target): 5-cyclobutyl-4-substituted-pyrazole
-
Isomer B (Side-product): 3-cyclobutyl-4-substituted-pyrazole
The key HMBC correlation to observe is between the methine proton of the cyclobutyl ring (the one attached to the pyrazole) and the carbons of the pyrazole ring.
-
For the 5-cyclobutyl isomer (A) , the cyclobutyl methine proton will show a ³J correlation to C4 and a ²J correlation to C5 of the pyrazole ring.
-
For the 3-cyclobutyl isomer (B) , this proton would instead correlate to C4 and C3 .
By identifying which pyrazole carbon signals correlate to the cyclobutyl protons, the position of the ring can be assigned without ambiguity.
-
Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
-
Sample Preparation: Dissolve ~10-20 mg of the purified pyrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter.
-
Instrument Setup: On a 400 MHz or higher spectrometer, acquire standard ¹H and ¹³C spectra first.
-
HMBC Parameter Optimization:
-
Use a standard pulse program for gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).
-
The most critical parameter is the long-range coupling delay, which is optimized for a specific coupling constant (ⁿJCH). A typical value is 8 Hz, which will highlight correlations over 2-3 bonds.
-
Set the spectral widths to encompass all proton and carbon signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from 2 to 16 scans per increment depending on sample concentration.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectrum for clear analysis of cross-peaks.
Part 2: Orthogonal Validation Methods
While NMR is powerful, best practices in analytical chemistry demand orthogonal validation—using different techniques that rely on distinct physical principles to confirm a result.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of your synthesized compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically <5 ppm), it can distinguish between molecular formulas that have the same nominal mass.[22] This confirms that the product has the expected stoichiometry of atoms, ruling out unexpected side reactions.[2][23]
-
Key Insight: While HRMS confirms the correct formula (e.g., C₈H₁₀N₂X), it cannot distinguish between isomers, as they have identical masses. Its role is to validate the atomic building blocks before NMR determines their arrangement.
Computational Chemistry: In Silico Corroboration
When experimental data is ambiguous or a higher level of certainty is required, computational modeling provides powerful corroboration.[24] Using Density Functional Theory (DFT), one can predict the NMR chemical shifts for all proposed isomeric structures.[8][9][10][25][26]
The process involves:
-
Building 3D models of both the 5-cyclobutyl and 3-cyclobutyl isomers.
-
Performing a geometry optimization to find the lowest energy conformation.
-
Calculating the NMR shielding tensors using a method like GIAO (Gauge-Including Atomic Orbital).[9]
-
Comparing the predicted ¹H and ¹³C chemical shifts for each isomer against the experimental data.
The isomer whose predicted spectrum most closely matches the experimental spectrum is the correct one. This comparison provides strong, independent evidence supporting the assignment made by HMBC.
The Ultimate Arbiter: Single-Crystal X-ray Crystallography
In cases of absolute scientific contention or for regulatory filings, single-crystal X-ray crystallography provides the "gold standard" of proof.[6] If a suitable single crystal of the compound can be grown, this technique determines the precise three-dimensional arrangement of every atom in the molecule, providing an unambiguous and definitive structure.[3][4][5][7]
-
Causality: This method is often reserved for key compounds or when NMR data remains inconclusive because it is contingent on the ability to grow high-quality crystals, which can be a significant challenge.
Recommended Validation Workflow
A logical, tiered approach ensures both efficiency and rigor in the structural validation process.
Caption: A workflow for validating pyrazole structures.
Conclusion
References
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Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Pantoja-Uceda, D., Santiveri, C. M., & Angulo, J. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Metabolomics, 10(6), 1259-1266. [Link]
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EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
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Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
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Al-Bayati, Z. H., Alkorta, I., Elguero, J., & Langer, P. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-115. [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]
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Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]
-
Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Bagno, A., Klymchenko, A. S., & Demchenko, A. P. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7792. [Link]
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Carrión, M. D., et al. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]
-
Gyöngyösi, T., et al. (n.d.). Expedited NMR Assignment of Small to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments. Retrieved from [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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Urbonas, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Žugelj, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Retrieved from [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12024-12036. [Link]
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Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. Retrieved from [Link]
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ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. Retrieved from [Link]
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Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Retrieved from [Link]
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ResearchGate. (n.d.). Diagnostic correlations in the ¹H & ¹³C HMBC the product 6 (red arrows). Retrieved from [Link]
-
Roy, J. N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]
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Kim, H., et al. (2024). Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry. Atmospheric Measurement Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). HMBC correlations of compound 9l. Retrieved from [Link]
-
Ospanova, Z. S., et al. (2024). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Retrieved from [Link]
-
Koch, B. P., & Dittmar, T. (2009). Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. Journal of Chromatography A, 1216(18), 3687-3701. Retrieved from [Link]
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Gritsenko, A. S., et al. (2024). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Mass Spectrometry. Retrieved from [Link]
-
Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Retrieved from [Link]
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Establishing a Reference Standard for 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous analysis of novel chemical entities is paramount. The compound 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole, a heterocyclic molecule with potential applications in medicinal chemistry, requires a well-characterized reference standard to ensure the accuracy, reproducibility, and validity of any experimental data. This guide provides a comprehensive framework for establishing such a standard, detailing the necessary analytical techniques and offering insights into the evaluation of its purity and identity.
Given the novelty of this compound, commercially available, certified reference standards are not readily found. Therefore, researchers often face the challenge of sourcing the material from chemical synthesis providers or preparing it in-house. In such scenarios, the onus is on the researcher to rigorously characterize the designated "standard" before its use in critical assays. This guide will use 4-bromo-3,5-dimethyl-1H-pyrazole , a structurally related and commercially available compound, as a practical analogue to illustrate the principles of characterization.
The Imperative of a Well-Defined Reference Standard
For a novel compound like this compound, establishing a reference standard is a foundational step in the drug development process. It is essential for:
-
Accurate Quantification: Determining the precise concentration of the compound in various matrices.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Method Validation: Ensuring that analytical methods are accurate, precise, and reproducible.
-
Stability Studies: Assessing the degradation of the compound under different storage conditions.
Comparative Quality Attributes of a Reference Standard
When evaluating a potential reference standard for this compound, or establishing one in-house, several key quality attributes must be considered. The following table provides a comparative framework for assessing the suitability of a candidate material.
| Feature | High-Quality Reference Standard | Lower-Quality Material | Rationale & Impact on Analysis |
| Purity (by HPLC/GC) | ≥ 98% | < 95% | High purity ensures that the analytical signal corresponds primarily to the analyte of interest, leading to accurate quantification.[2] |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, and MS | Spectral data absent or inconsistent | Unambiguous structural confirmation is critical to ensure that the correct molecule is being analyzed. |
| Certificate of Analysis (CoA) | Comprehensive CoA provided | No CoA or incomplete information | A detailed CoA provides traceability and documents the characterization and purity of the standard. |
| Residual Solvents | Within acceptable limits (e.g., <0.5%) | High levels of residual solvents | Residual solvents can interfere with analytical methods and impact the accurate weighing of the standard. |
| Water Content | Determined and specified (e.g., by Karl Fischer) | Not determined | Water content affects the true concentration of the analyte and should be accounted for in quantitative analyses. |
| Physical State | Crystalline solid | Amorphous or oily solid | A stable, crystalline form is generally preferred for a reference standard due to its higher stability and ease of handling. |
Analytical Workflow for Characterization
The comprehensive characterization of a this compound reference standard involves a multi-technique approach to confirm its identity, purity, and other critical properties.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques used to characterize a this compound reference standard. These protocols are based on established methods for similar pyrazole-containing compounds and should be optimized for the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of a chemical substance by separating it from any potential impurities.[1]
Rationale: A reversed-phase HPLC method is chosen for its versatility in analyzing moderately polar compounds like pyrazole derivatives. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures good peak shape. UV detection is suitable as the pyrazole ring is a chromophore.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH 3.0) in a ratio of 60:40 (v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound candidate standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying any residual solvents from the synthesis and confirming the molecular weight of the analyte.
Rationale: The brominated pyrazole structure is amenable to GC analysis. The mass spectrometer provides crucial information about the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.
Protocol:
-
Sample Preparation: Prepare a solution of the candidate standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Interpretation: Analyze the resulting mass spectrum of the main peak to confirm the molecular ion and compare the fragmentation pattern with the expected structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. Together, they provide a detailed picture of the molecular structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the candidate standard in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the protons to the structure of this compound.
-
¹³C NMR: Analyze the chemical shifts to assign the carbon signals to the molecular structure.
-
Conclusion
The establishment of a well-characterized reference standard for this compound is a critical prerequisite for any meaningful research and development involving this compound. While a commercially certified standard may not be readily available, a rigorous in-house characterization using a combination of chromatographic and spectroscopic techniques can provide the necessary confidence in its identity and purity. By following the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their analytical data, thereby upholding the scientific integrity of their work.
References
-
World Health Organization. General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. 2007. [Link]
-
Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. 2024. [Link]
-
Pure Synth. Choosing the Right Analytical Standards: Purity, Stability & Certification. 2025. [Link]
-
ResearchGate. How to conduct purity test for Certified Reference Material? is there any limit of acceptance in the context of purity? 2019. [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. 2013. [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. 2025. [Link]
-
Magnetic Resonance in Chemistry. The 1H NMR spectrum of pyrazole in a nematic phase. 2016. [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Magnetic Resonance in Chemistry. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. 2012. [Link]
-
JEOL. Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. [Link]
-
International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. 2014. [Link]
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. 2009. [Link]
-
PMC. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. 2025. [Link]
-
ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. 2025. [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. 2026. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. [Link]
-
PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. 2025. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. 2012. [Link]
-
World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL 5-AMINO-1, 3-DIARYL-1HPYRAZOLE-4-CARBONITRILES. 2025. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. 2018. [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Preprints.org. Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. [Link]
-
PubChemLite. 4-bromo-5-cyclobutyl-1h-pyrazole (C7H9BrN2). [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. 2023. [Link]
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The "Butterfly" Effect: Impact of Cyclobutyl Ring Conformation on Pyrazole Reactivity
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The "Goldilocks" Scaffold
In fragment-based drug design (FBDD), the N-cyclobutyl pyrazole motif has emerged as a superior bioisostere to both flexible alkyl chains (isopropyl) and rigid aromatics (phenyl). This guide analyzes how the unique "puckered" conformation of the cyclobutyl ring dictates the reactivity and binding vectors of the attached pyrazole.
Unlike planar aromatics, the cyclobutane ring exists in a dynamic equilibrium between two puckered conformations (butterfly shape), deviating from planarity by ~25–35°. This guide demonstrates how exploiting this pucker allows for precise vector control, improved metabolic stability (
Part 1: The Conformational Landscape
The reactivity and biological fit of a cyclobutyl-pyrazole depend entirely on the ring's pucker. Unlike a flat phenyl ring, the cyclobutane ring relieves torsional strain by adopting a non-planar geometry.
The Physics of the Pucker
The cyclobutyl ring is not flat; it oscillates between two equivalent puckered conformations. When substituted with a pyrazole, the pyrazole ring prefers the equatorial position to minimize 1,3-diaxial-like steric repulsions.
-
Puckering Angle: ~28° deviation from planarity.
-
Vector Implication: This projects the pyrazole substituents at a distinct angle (~135° relative to the methine C-H bond) rather than the 120° or 109.5° seen in phenyl or isopropyl analogs.
Visualization: Conformational Equilibrium
The following diagram illustrates the energy barrier between the two puckered states and the transition state (planar), highlighting why the equatorial conformer dominates.
Figure 1: The "butterfly" motion of the cyclobutyl ring. The pyrazole substituent strongly favors the equatorial position (Conformer A) to minimize steric strain.
Part 2: Chemical Reactivity & Synthesis
The steric bulk of the cyclobutyl group significantly alters the nucleophilicity of the pyrazole nitrogens compared to a methyl or isopropyl group.
1. Regioselectivity Challenges
Synthesizing N-cyclobutyl pyrazoles via direct alkylation of an asymmetric pyrazole often leads to isomeric mixtures (
-
The Steric Effect: The bulky cyclobutyl electrophile (e.g., cyclobutyl bromide) reacts slower than primary alkyl halides. It favors attack by the less sterically hindered nitrogen of the pyrazole.
-
The Solvent Effect: Recent data suggests that fluorinated alcohols (e.g., HFIP) can enhance regioselectivity by hydrogen-bonding to the more basic nitrogen, effectively "protecting" it and directing alkylation to the other site.
2. Comparative Reactivity Profile
| Feature | Isopropyl-Pyrazole | Phenyl-Pyrazole | Cyclobutyl-Pyrazole |
| Electronic Character | Electron-donating (+I) | Electron-withdrawing (-I/-M) | Weakly Electron-donating (+I) |
| Nucleophilicity ( | High | Low (delocalized lp) | Moderate (Sterically shielded) |
| Metabolic Liability | High (CYP450 oxidation) | High (Aromatic hydroxylation) | Low (Rigid |
| Solubility (LogD) | Moderate | Low (Lipophilic) | High (Disrupts crystal packing) |
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating.
Protocol A: Regioselective Synthesis of N-Cyclobutyl Pyrazoles
Objective: Synthesize 1-cyclobutyl-3-methyl-1H-pyrazole with >95:5 regioselectivity.
Reagents:
-
3-methyl-1H-pyrazole (1.0 eq)
-
Cyclobutyl bromide (1.2 eq)
-
Cesium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP) for selectivity control.
Workflow:
-
Dissolution: Dissolve 3-methyl-1H-pyrazole in MeCN (0.2 M).
-
Base Addition: Add
. The heterogeneous nature of this base aids in preventing over-alkylation. -
Electrophile Addition: Add cyclobutyl bromide dropwise. Note: Cyclobutyl halides are less reactive; heating to 60°C is required.
-
Monitoring: Monitor via LC-MS. The cyclobutyl group causes a significant retention time shift compared to the starting material.
-
Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Self-Validation Step (NMR):
-
Perform a 1D NOESY experiment. Irradiate the cyclobutyl methine proton.
-
Observation: If NOE is observed to the pyrazole C5-H (adjacent to N), the alkylation is at N1. If NOE is observed to the methyl group (C3), the alkylation is at N2 (undesired).
Protocol B: Conformational Analysis via Low-Temperature NMR
Objective: Determine the energy barrier of the pucker.
-
Dissolve the purified product in
. -
Acquire
NMR spectra at 25°C down to -80°C in 10°C decrements. -
Observation: At room temperature, the cyclobutyl protons appear as averaged signals. As temperature drops, the ring flip slows, and the axial/equatorial protons resolve into distinct multiplets (decoalescence).
Part 4: Strategic Workflow for Lead Optimization
When should you switch from a Phenyl or Isopropyl group to a Cyclobutyl group? Use this decision tree.
Figure 2: Decision matrix for implementing cyclobutyl bioisosteres in pyrazole-based scaffolds.
References
-
Conformational Analysis of Cyclobutanes in Drug Design M. Wijtmans et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, 2022.[1]
-
Regioselectivity in Pyrazole Synthesis Fustero, S. et al.[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.
-
Bioisosterism of Cyclobutyl Rings Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 2011.[3]
-
Synthetic Protocols for N-Alkylation BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis."
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
Executive Summary & Immediate Hazard Profile
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole is a highly reactive alkylating agent.[1] Unlike standard organic waste, this compound possesses a primary alkyl bromide moiety attached to a heteroaromatic ring, making it chemically analogous to benzyl bromide.[1]
Crucial Safety Warning:
-
Lachrymator: It is a potent mucous membrane irritant.
-
Alkylating Agent: It reacts irreversibly with nucleophiles (DNA, proteins), posing a significant genotoxic risk.[1]
-
Corrosive: Causes severe skin burns and eye damage.
Do not dispose of this compound in standard "Non-Halogenated" waste streams. The presence of the bromine atom and its alkylating potential requires specific segregation and pre-treatment (quenching) for glassware and spills.
Physicochemical Hazard Table
| Property | Description | Operational Implication |
| Functional Group | Bromomethyl (-CH₂Br) | High reactivity toward biological nucleophiles ( |
| Ring System | Pyrazole + Cyclobutyl | Lipophilic character; requires organic co-solvents for effective cleaning. |
| Physical State | Solid (typically) | Dust inhalation hazard; use wet-wiping for cleanup. |
| Waste Class | Halogenated Organic | Must be incinerated in facilities equipped with acid gas scrubbers. |
In-Situ Deactivation (Quenching) Protocol
For residual amounts on glassware, spatulas, or small spills, chemical deactivation is safer than direct disposal.[1] This protocol utilizes Sodium Thiosulfate , which converts the reactive alkyl bromide into a non-toxic Bunte salt (thiosulfate ester) via nucleophilic substitution.[1]
Why Thiosulfate? Unlike ammonia or hydroxide, thiosulfate is non-volatile, generates less heat, and is highly effective for alkyl halides.[1]
Reagents Required[2][3][4]
-
Quenching Solution: 10% w/v Sodium Thiosulfate (
) in water. -
Co-Solvent: Acetone or Ethanol (essential to solubilize the lipophilic cyclobutyl-pyrazole).
-
Verification: 5% Aqueous Silver Nitrate (
) (optional, for precipitate test).
Step-by-Step Deactivation Procedure
-
Preparation:
-
Wear butyl rubber or double-layered nitrile gloves, safety goggles, and a lab coat.[1] Work inside a fume hood.
-
-
Solubilization:
-
Dissolve the residue or dilute the waste material in Acetone or Ethanol . The cyclobutyl group makes this compound poorly soluble in pure water.
-
-
Reaction:
-
Slowly add the 10% Sodium Thiosulfate solution to the organic mixture.
-
Ratio: Use at least a 20:1 molar excess of thiosulfate to the pyrazole.
-
Observation: The solution may become cloudy or slightly warm.
-
-
Incubation:
-
Stir or let stand for 12–24 hours at room temperature. The reaction is not instantaneous.
-
-
Validation (Optional but Recommended):
-
Take a small aliquot of the organic layer.
-
Spot on a TLC plate against the starting material. The starting bromomethyl spot should disappear.
-
-
Final Disposal:
-
The quenched mixture is now chemically deactivated but still contains organic solvents.
-
Dispose of the mixture in the Halogenated Solvent Waste container.
-
Waste Stream Management & Logistics
Do not mix this compound with strong oxidizers or acids.[2] Segregation is critical to prevent the formation of toxic bromine gas (
Waste Categorization
| Waste Stream | RCRA Code (Indicative) | Description |
| Primary Stream | D001 / F002 | Halogenated Organic Waste. This is the mandatory stream for the unquenched bulk compound. |
| Solid Waste | Hazardous Debris | Contaminated gloves, paper towels, and silica gel.[1] Double-bag in thick polyethylene bags. |
| Aqueous Waste | N/A (Check Local) | Only applicable if fully quenched and devoid of organic solvents (rare). Default to Halogenated Organic. |
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or glass amber bottles. Avoid metal containers (corrosion risk).
-
Labeling: Must clearly state:
-
Venting: If the waste was recently quenched, use a vented cap for the first 24 hours to prevent pressure buildup from minor side reactions, then seal tightly.[1]
Emergency Spill Response
Scenario: A 500mg vial drops and shatters in the fume hood.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates if available), goggles, and a face shield.[1]
-
Containment: Cover the spill immediately with a Spill Pillow or Vermiculite to prevent spread.
-
Deactivation (The "Pour-Over"):
-
Gently pour the Sodium Thiosulfate/Ethanol mixture (from Section 2) over the spill material.
-
Allow it to soak for 30 minutes.
-
-
Cleanup:
Decision Logic & Workflow
The following diagram outlines the decision-making process for handling this specific compound, ensuring no untreated alkylating agents enter the wrong waste stream.
Caption: Operational workflow for the segregation, treatment, and final disposal of bromomethyl-pyrazole waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Management of Waste). [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Protocols for Alkyl Halides).
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. (RCRA Regulations regarding Halogenated Solvents). [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
